1-Methylfluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJDCUHJRGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180538 | |
| Record name | 1-methylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-60-5 | |
| Record name | 1-Methylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sources, Formation, and Environmental Occurrence of 1 Methylfluoranthene
Anthropogenic Sources
Anthropogenic, or human-caused, sources are the primary contributors of 1-methylfluoranthene to the environment. These sources are broadly categorized into incomplete combustion processes and releases of petroleum-based products.
Incomplete Combustion Processes
Incomplete combustion of organic materials is a major pathway for the formation of this compound. suny.edu This occurs when there is insufficient oxygen to completely burn the fuel, leading to the generation of a complex mixture of compounds, including various PAHs.
The burning of fossil fuels for energy and heat is a significant source of this compound. ebsco.com Coal combustion, in particular, for both industrial and residential purposes, releases this compound. suny.edu The combustion of oil and, to a lesser extent, natural gas also contributes to its emission into the atmosphere. suny.eduebsco.comresearchgate.net Studies have shown that emissions from fossil fuel combustion for residential heating are a notable source, especially during colder seasons. suny.edu
The burning of biomass, such as wood, for heating and cooking is another major source of this compound emissions. diva-portal.orgnih.gov Additionally, the incineration of municipal and industrial waste is a recognized source of this and other PAHs. mdpi.comcarbonmarketwatch.org The thermal decomposition of organic matter in waste streams under combustion conditions leads to the formation of these complex aromatic compounds. mdpi.com
Emissions from internal combustion engines in vehicles are a pervasive source of this compound in urban and rural environments. suny.educoncawe.eu Both gasoline and diesel engines produce this compound as a result of the incomplete combustion of fuel. concawe.eupjoes.com Research has identified this compound in the exhaust of heavy-duty vehicles and passenger cars. pjoes.comdiva-portal.orgca.gov The amount and composition of PAHs in vehicle exhaust can be influenced by factors such as engine type, fuel characteristics, and operating conditions. concawe.eudieselnet.com
Table 1: Emission of this compound from a Heavy-Duty Vehicle (ETC Test Cycle)
| Fuel Type | Emission Rate (µg/kWh) |
|---|---|
| MK1 (Swedish Environmental Class 1 Diesel) | 6.0 |
| EPEFE (European Program on Emissions, Fuels and Engine Technologies Reference Fuel) | 18.8 |
| B100 (100% Biodiesel) | 6.4 |
Data sourced from a 2015 study on heavy-duty vehicle emissions. diva-portal.org
Several industrial processes are significant sources of this compound. Coke production, which involves heating coal to high temperatures in the absence of air, releases large quantities of PAHs, including this compound, into the environment. nih.goviges.or.jp Coal gasification, a process that converts coal into synthesis gas, is another industrial source. iarc.frcoal.gov.in The primary aluminum production process, particularly at the anode bake furnace and prebake cell stages, also results in PAH emissions. epa.gov Furthermore, commercial smokehouses used for food preservation can be a source of this compound.
Petrogenic Sources (Crude Oil, Refined Petroleum Products, Oil Spills)
Petrogenic sources are those derived from petroleum. This compound is a natural constituent of crude oil and many refined petroleum products. epri.comresearchgate.net Consequently, its release into the environment can occur through oil spills and the handling and use of these products. witpress.comservice.gov.uk Alkylated PAHs, including this compound, are significant components of the total PAH content in petroleum. researchgate.net Chemical fingerprinting techniques are often used in the aftermath of oil spills to identify the source of the contamination, and the specific profile of PAHs, including this compound, can be a key indicator. witpress.comservice.gov.uk
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 13038 |
| Naphthalene (B1677914) | 931 |
| Phenanthrene | 995 |
| Pyrene | 1048 |
| Benzo[a]pyrene | 2336 |
| Chrysene (B1668918) | 2728 |
| Anthracene | 8478 |
| Fluoranthene (B47539) | 3352 |
Pyrolysis of Organic Materials (e.g., Tobacco)
The thermal decomposition of organic materials in the absence of oxygen, a process known as pyrolysis, is a significant source of this compound. biochartoday.comoeaw.ac.atcsic.esacs.org A notable example of this is the burning of tobacco. oup.comoup.comresearchgate.netuoregon.eduresearchgate.netscispace.comucsf.edunih.gov
Research into cigarette smoke has quantitatively identified the presence of this compound. oup.comoup.com In the mainstream smoke of a standard 85-mm U.S. blended nonfilter cigarette, a combined total of 116 nanograms of 1-, 3-, and 7-methylfluoranthene (B13821256) has been measured. oup.comoup.com Pyrolysis experiments indicate that the formation of fluoranthenes in cigarette smoke may occur through the Diels-Alder addition of acenaphthylenes with volatile dienes. oup.comoup.com Terpenes present in processed tobacco are considered likely precursors for these reactants. oup.com
The following table details the concentration of various fluoranthene compounds found in the mainstream smoke of a single nonfilter cigarette:
| Compound | Concentration (ng per cigarette) |
| Fluoranthene | 263 |
| 1-, 3-, and 7-Methylfluoranthene | 116 |
| 2- and 8-Methylfluoranthene | 68 |
| Dimethylfluoranthenes | >100 |
| Data from Hoffmann et al. (1972) oup.comoup.com |
Biogenic Sources
Natural combustion events, such as forest fires, are major sources of polycyclic aromatic hydrocarbons (PAHs) in the environment. epa.govresearchgate.netnih.govctfc.catfrontiersin.org These fires release large quantities of pollutants, including particulate matter and volatile organic compounds, into the atmosphere. epa.gov The composition and amount of these emissions are influenced by factors like the type of vegetation, moisture content, and the temperature of the fire. epa.govresearchgate.net While specific data on this compound emissions from forest fires is not extensively detailed in the provided search results, the general process of pyrogenic PAH formation during biomass burning strongly suggests its release in such events. frontiersin.org
Biogenic organic compounds are synthesized by living organisms, including vascular plants and microorganisms. researchgate.netescholarship.org While some PAHs can have biogenic origins, direct evidence for the production of this compound by plants or microorganisms is not well-documented in the available literature. researchgate.netescholarship.org Generally, biogenic PAHs are identified through specific indicators, such as a high abundance of perylene (B46583) relative to other five-ringed aromatic compounds, which is not the case for this compound. researchgate.net
Environmental Distribution and Prevalence
This compound is a frequently detected component of atmospheric aerosols and particulate matter (PM), particularly in urban environments. clinichrom.comlu.sedefra.gov.ukdefra.gov.uknih.govresearchgate.netresearchgate.netcopernicus.org Particulate matter is a mixture of solid particles and liquid droplets suspended in the air. epa.gov Fine inhalable particles with diameters of 2.5 micrometers and smaller (PM2.5) are of particular concern as they can penetrate deep into the lungs. epa.gov
Studies have quantified the concentration of this compound in urban air. For instance, in a study of urban air in New York City, 1-methylphenanthrene (B47540) (an isomer of this compound) was included in the analysis of semivolatile PAHs. nih.gov Another study in a submarine work environment, which can be analogous to a confined urban space, detected this compound at concentrations below 0.010 ng/m³. lu.se
The following table presents the concentration of selected PAHs in urban air samples, highlighting the presence of various methylated compounds alongside their parent PAHs.
| Compound | Concentration (ng/m³) - Particulate | Concentration (ng/m³) - Semi-volatile |
| Phenanthrene | 1.5 | 80 |
| 1-Methylphenanthrene | 0.7 | 8.7 |
| Fluoranthene | 2.4 | 12 |
| Pyrene | 3.4 | 13 |
| Data from CliniChrom, analysis of urban air clinichrom.com |
This compound is found in various aquatic environments, indicating widespread distribution. watersa.netepa.govmdpi.comfrontiersin.orgoceangeneration.org Its presence is noted in river water, often as a result of runoff from urban and industrial areas. watersa.net
A significant and more recent source of this compound in the marine environment is the discharge of scrubber water from ships. nih.govchalmers.seegcsa.comepa.gov Exhaust gas cleaning systems, or scrubbers, are used to remove sulfur oxides and other pollutants from ship exhaust. The resulting washwater contains a variety of contaminants, including PAHs. nih.govchalmers.seepa.gov Research on scrubber water has identified Cthis compound/pyrene as a notable component. ivl.se One study reported concentrations of Cthis compound/pyrene in different scrubber water samples as 629, 889, 484, and 203 ng/L. ivl.se These systems are recognized as a significant pathway for PAHs and their alkylated derivatives to enter the marine environment. nih.gov
Terrestrial Systems (Soil, Sediments)
This compound, a polycyclic aromatic hydrocarbon (PAH) derived from fluoranthene, is commonly found in terrestrial environments, particularly in soil and sediments. cymitquimica.com Its presence is often linked to anthropogenic activities, primarily the incomplete combustion of organic materials such as coal, oil, and gasoline. cymitquimica.comgcms.cz Consequently, it is a recognized component of fossil fuels, soot, and urban runoff. cymitquimica.com As a hydrophobic compound, this compound has a tendency to adsorb to organic matter within soil and sediments, leading to its persistence in these matrices. diva-portal.org
Research has quantified the presence of this compound in various contaminated sites. For instance, analysis of soils from different source materials revealed varying concentrations of this compound. Soils contaminated with creosote (B1164894), asphalt, and oil have shown significant levels of this compound. diva-portal.org In a study on soils from a former gasworks site, the concentration of this compound was measured alongside other PAHs to characterize the contamination profile. diva-portal.org Similarly, it is included in routine analytical packages for environmental testing of soil, sludge, and sediment. alsglobal.se
Studies have established its presence in standard reference materials, such as SRM 1650b, which is composed of diesel particulate matter, with a certified mass fraction of 3.17 ± 0.11 mg/kg. nist.govlgcstandards.com The analysis of sediments is also a key area of research, with methods developed for the routine quantification of a range of PAHs, including methylfluoranthenes. gcms.cz The concentration of this compound in sediments often correlates with proximity to urban and industrial areas, reflecting the sources of PAH emissions. scielo.br
The following table summarizes findings on this compound concentrations in soil from various sources.
| Source Material | Sample ID | Concentration of this compound (mg/kg) |
| Creosote | Creosote A | 28.5 |
| Creosote | Creosote B | 26.1 |
| Asphalt | Asphalt | 1.2 |
| Oil | Oil A | 13.6 |
| Oil | Oil B | 4.2 |
| Gasworks | Gasworks A | 7.9 |
| Gasworks | Gasworks B | 12.6 |
| Road Tunnel Dust | Tunnel Dust | 10.0 |
| Data sourced from a study on PAC-contaminated soils. diva-portal.org |
Presence in Biological Matrices
The hydrophobic nature and persistence of this compound facilitate its bioaccumulation in living organisms. cymitquimica.comusgs.gov Once it enters aquatic or terrestrial ecosystems, it can be taken up by organisms and accumulate in their tissues. This is a concern as alkylated PAHs can sometimes exhibit higher bioaccumulation potential and toxicity than their parent compounds. core.ac.uk
Studies have detected this compound in a variety of biological specimens. For example, an analysis of freshwater snails (family Lymnaeidae) from a bay near an abandoned wood-impregnating facility found this compound at a concentration of 3.9 ng/g. diva-portal.org This indicates that aquatic invertebrates in contaminated environments can accumulate this compound.
Following an oil spill in the Philippines, various marine organisms were analyzed for PAH content. Alkylated PAHs, including methylfluoranthenes, were detected in sediment and biological samples such as oysters, squid, and fish, indicating rapid uptake into the local food web. core.ac.uk The presence of alkylated PAHs like this compound is significant because their metabolites can sometimes be more hazardous than the original compound. core.ac.uk
The table below presents data on the concentration of this compound found in biological samples from a contaminated site.
| Biological Matrix | Species/Type | Concentration of this compound |
| Freshwater Snail | Family Lymnaeidae | 3.9 ng/g |
| Earthworm | Aporrectodea longa | 10.2 ng/g (at day 0) |
| Data sourced from ecotoxicological studies. diva-portal.orgservice.gov.uk |
Environmental Fate and Transport of 1 Methylfluoranthene
Environmental Persistence and Degradation Kinetics
The persistence of 1-methylfluoranthene in the environment is a critical factor in determining its potential for long-term ecological impact. Persistence is influenced by the compound's resistance to various degradation processes, including microbial breakdown and photodegradation. The rate of degradation is often expressed in terms of its half-life, the time it takes for half of the initial concentration of the compound to disappear from a specific environmental matrix.
While specific degradation kinetic data for this compound are limited, studies on its parent compound, fluoranthene (B47539), and other alkylated PAHs provide valuable insights. The degradation of PAHs in soil and sediment often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. However, degradation can also exhibit biphasic kinetics, with an initial rapid phase followed by a much slower phase. This is often attributed to the sequestration of the compound within the soil or sediment matrix over time, making it less available to degradative processes.
The half-life of fluoranthene has been observed to vary significantly depending on the environmental conditions. For instance, in landscaping materials, the half-life of fluoranthene ranged from 1.5 to 4.4 weeks in soils with low organic matter content (1–2%), while in materials with higher organic content (13% and 56%), the half-lives were longer, ranging from 2.5 to 52 weeks. nih.gov This suggests that sorption to organic matter can protect fluoranthene from degradation, thereby increasing its persistence.
Microbial degradation is a primary pathway for the breakdown of PAHs in the environment. mdpi.com A variety of bacteria and fungi have been shown to degrade fluoranthene. For example, the bacterium Pseudomonas aeruginosa in a consortium with Rhodococcus sp. was able to degrade 97% of fluoranthene in a minimal salt medium. nih.gov Similarly, the fungi Trichoderma lixii and Talaromyces pinophilus degraded 98% and 99% of fluoranthene, respectively, over a period of 12 to 16 days. mdpi.com The presence of a methyl group in this compound may influence its microbial degradation rate compared to fluoranthene, although specific studies are lacking.
Table 1: Illustrative Degradation Data for Fluoranthene
| Environmental Matrix | Half-Life | Degradation Process | Reference |
| Soil (1-2% organic matter) | 1.5 - 4.4 weeks | Microbial Degradation | nih.gov |
| Soil (13-56% organic matter) | 2.5 - 52 weeks | Microbial Degradation | nih.gov |
| Minimal Salt Medium | Not specified | Microbial Degradation (97% degradation) | nih.gov |
| Minimal Salt Medium | Not specified | Microbial Degradation (98-99% degradation) | mdpi.com |
This table provides data for fluoranthene as a surrogate for this compound due to the lack of specific data for the latter.
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., dietary and environmental). The bioconcentration factor (BCF) is a commonly used metric to quantify the potential of a substance to accumulate in aquatic organisms from the water. A high BCF value suggests a greater tendency for the chemical to be stored in the tissues of an organism, potentially leading to biomagnification in the food web.
The addition of an alkyl group to a PAH molecule generally increases its hydrophobicity and, consequently, its bioaccumulation potential. Therefore, it is expected that this compound would have a higher BCF than its parent compound, fluoranthene. For fluoranthene, BCF values have been reported to be in the range that classifies it as "bioaccumulative". researchgate.net
It is important to note that many organisms, particularly vertebrates, possess metabolic systems that can transform and excrete PAHs, which can reduce their bioaccumulation potential. service.gov.uk Invertebrates, on the other hand, often have a lower capacity for PAH metabolism, which can lead to higher bioaccumulation in these organisms.
Table 2: Bioaccumulation Classification based on BCF
| BCF Value | Classification |
| < 2000 | Not Bioaccumulative |
| 2000 - 5000 | Bioaccumulative |
| > 5000 | Very Bioaccumulative |
This table provides general classification criteria for bioaccumulation.
Transport Mechanisms in Environmental Media
The movement of this compound through the environment is dictated by several transport mechanisms, including volatilization, leaching, and atmospheric transport. These processes determine the distribution of the compound across air, water, soil, and sediment.
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for the compound to partition from water to air. For soil, volatilization is influenced by factors such as the compound's vapor pressure, its adsorption to soil particles, soil moisture, and temperature.
Specific data on the Henry's Law constant for this compound are not available. However, PAHs, in general, are considered to be semi-volatile organic compounds. The addition of a methyl group to the fluoranthene structure is expected to slightly decrease its vapor pressure and Henry's Law constant compared to the parent compound, thereby reducing its volatilization potential.
Leaching is the process by which a chemical dissolves in a liquid (typically water) and is transported downward through the soil profile. The potential for a chemical to leach into groundwater is largely dependent on its water solubility and its tendency to adsorb to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A high Koc value indicates strong adsorption to soil organic matter and, consequently, low mobility and a lower risk of groundwater contamination. ecetoc.org
A specific Koc value for this compound has not been reported. As with other PAHs, this compound is expected to have a high affinity for organic matter in soil and sediment due to its hydrophobic nature. nm.gov The addition of a methyl group likely increases its hydrophobicity and thus its Koc value compared to fluoranthene, suggesting that this compound would be relatively immobile in most soil environments and have a low potential to leach into groundwater. However, under certain conditions, such as in soils with low organic matter content or in the presence of co-solvents, the mobility of PAHs can be enhanced. nih.gov
PAHs can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to particulate matter. nih.gov The partitioning between the gas and particle phases is dependent on the compound's volatility and ambient temperature. Less volatile PAHs, including this compound, are more likely to be associated with particulate matter.
Once in the atmosphere, these particles can be transported by wind currents over long distances before being removed from the atmosphere through wet deposition (in rain or snow) or dry deposition (gravitational settling of particles). nih.govhbm4eu.eu Atmospheric deposition is a significant source of PAHs to remote ecosystems. hbm4eu.eu The presence of alkylated PAHs in atmospheric samples indicates that these compounds are also subject to long-range atmospheric transport.
Environmental Degradation Pathways
The degradation of this compound in the environment can occur through both biotic (microbial) and abiotic (e.g., photolytic) processes, leading to the formation of various transformation products.
Microbial Degradation: The microbial degradation of fluoranthene has been extensively studied and provides a model for the likely degradation pathway of this compound. Bacteria and fungi typically initiate the degradation of PAHs by introducing oxygen atoms into the aromatic ring structure through the action of oxygenase enzymes. mdpi.com
For fluoranthene, several degradation pathways have been proposed, often involving the formation of dihydrodiols, which are then further oxidized to catechols. Subsequent ring cleavage leads to the formation of simpler organic acids that can be utilized by microorganisms as carbon and energy sources. mdpi.comresearchgate.net Common metabolites identified during fluoranthene degradation include 9-fluorenone-1-carboxylic acid, phthalic acid, and protocatechuic acid. nih.govnih.govasm.org
In the case of this compound, it is hypothesized that microbial degradation could proceed through two main initial pathways:
Dioxygenase attack on an unsubstituted aromatic ring: This would be similar to the degradation of fluoranthene, leading to the formation of methylated analogues of the known fluoranthene metabolites.
Monooxygenase attack on the methyl group: This would lead to the formation of a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.
Photodegradation: Photodegradation, or photolysis, is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. PAHs can undergo direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which involves reactions with photochemically generated reactive species such as hydroxyl radicals. Photodegradation is generally considered a significant degradation pathway for PAHs in the atmosphere and on surfaces exposed to sunlight. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the physical state of the PAH (e.g., adsorbed to particles versus dissolved in water). While specific photolytic data for this compound are scarce, it is expected to be susceptible to photodegradation, similar to other PAHs.
Biotic Degradation Processes
Biotic degradation, primarily carried out by microorganisms, is a critical pathway for the removal of this compound from the environment. Certain bacteria and fungi have evolved enzymatic systems capable of transforming this alkylated polycyclic aromatic hydrocarbon (PAH).
The bacterium Sphingobium quisquiliarum has been identified as capable of degrading alkylated PAHs. semanticscholar.org While direct studies on the biotransformation of this compound by this specific strain are limited, research on closely related compounds provides significant insights into the likely degradation pathways. Studies on other Sphingobium species have demonstrated their efficiency in degrading methylated PAHs. nih.govfao.org
Research on the degradation of 1-methylpyrene, a structural isomer of this compound, by Sphingobium quisquiliarum revealed that a primary transformation pathway involves the monooxygenation of the methyl group. semanticscholar.org This initial enzymatic attack leads to the formation of more polar and water-soluble metabolites. This increased polarity can enhance the bioavailability of the compound for further degradation by the same or other microorganisms. The degradation of 1-methylphenanthrene (B47540) by a Sphingobium species also showed initial oxidation at the methyl group. nih.govfao.org
The rate of biotransformation of alkylated PAHs like this compound can be influenced by the presence of the parent PAH. The structural complexity and the position of the methyl group on the aromatic ring system are also determining factors in the rate and extent of microbial degradation.
Table 1: Microbial Biotransformation of this compound and Related Compounds
| Compound | Microorganism | Key Transformation Process | Reference |
|---|---|---|---|
| 1-Methylpyrene | Sphingobium quisquiliarum | Monooxygenation of the methyl group | semanticscholar.org |
| 1-Methylphenanthrene | Sphingobium sp. MP9-4 | Oxidation of the methyl group and dioxygenation of the aromatic ring | nih.govfao.org |
The microbial degradation of this compound is initiated by a series of enzymatic reactions. Based on studies of Sphingobium species and other PAH-degrading microorganisms, a multi-step enzymatic pathway is likely involved. nih.govnih.gov
The initial attack on the this compound molecule by Sphingobium quisquiliarum likely involves a monooxygenase enzyme system. This is supported by the observation of monooxygenation of the methyl group in the degradation of 1-methylpyrene. semanticscholar.org This enzymatic action would convert the methyl group to a hydroxymethyl group, a crucial first step in its catabolism.
Following the initial oxidation of the methyl group, the aromatic rings of the fluoranthene backbone are targeted by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of unstable cis-dihydrodiols. Subsequent dehydrogenation by dehydrogenases results in the formation of dihydroxylated intermediates.
These catecholic intermediates are then subject to ring cleavage, a critical step in breaking down the polycyclic structure. This is typically accomplished by dioxygenases that catalyze either ortho- or meta-cleavage of the aromatic ring. The resulting ring-fission products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.
The degradation of the parent compound, fluoranthene, by various bacteria and fungi has been shown to proceed through the formation of intermediates such as 9-fluorenone-1-carboxylic acid, phthalic acid, and benzoic acid, ultimately leading to intermediates of central metabolism. mdpi.comnih.govnih.govrsc.org It is plausible that the degradation of the fluoranthene moiety of this compound follows a similar enzymatic pathway after the initial modification of the methyl group.
Abiotic Degradation Processes
In addition to biotic processes, this compound is subject to abiotic degradation in the environment, primarily through reactions initiated by sunlight and chemical oxidants.
Photo-oxidation is a significant abiotic degradation pathway for PAHs, including this compound, in the atmosphere and sunlit surface waters. This process is initiated by the absorption of solar ultraviolet (UV) radiation, which can lead to the transformation of the compound through direct photolysis or indirect photo-oxidation.
In indirect photo-oxidation, the presence of photosensitizers, such as humic substances in natural waters, can lead to the formation of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack the this compound molecule. The reaction of PAHs with hydroxyl radicals is a primary degradation pathway in the atmosphere. copernicus.org
The photo-oxidation of fluoranthene and other PAHs is known to produce a variety of oxygenated products, including quinones, diones, and carboxylic acids. researchgate.net Studies on the photo-oxidation of methylnaphthalenes, which share structural similarities with this compound, have identified products such as naphthaldehydes and naphthoic acids, as well as ring-opened products. copernicus.org It is anticipated that the photo-oxidation of this compound would yield analogous products, such as methyl-fluoranthene quinones and carboxymethyl-fluoranthenes, alongside ring-fission products.
Chemical oxidation, often facilitated by strong oxidizing agents present in the environment or used in remediation technologies, can also contribute to the degradation of this compound. Advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading a wide range of organic pollutants, including PAHs.
Table 2: Potential Photo-oxidation Products of this compound
| Product Type | Example |
|---|---|
| Quinones | Methyl-fluoranthene diones |
| Carboxylic Acids | Carboxymethyl-fluoranthene |
| Aldehydes | Formyl-methyl-fluoranthene |
| Ring-Opened Products | Phthalic acid derivatives |
Weathering Effects on Alkylated PAH Profiles
In the environment, the composition of a mixture of PAHs changes over time through a process known as weathering. This process encompasses a combination of physical, chemical, and biological degradation and transport phenomena. Weathering significantly alters the relative abundance of different PAHs, including this compound, within a mixture.
Generally, lower molecular weight PAHs are more susceptible to volatilization and biodegradation than their higher molecular weight counterparts. cdc.gov Similarly, within a homologous series of alkylated PAHs, the parent compound and less substituted isomers tend to degrade more rapidly than the more highly substituted isomers. This differential degradation leads to a characteristic shift in the PAH profile of a weathered sample compared to the original source material.
For this compound, weathering processes will alter its concentration relative to both the parent compound, fluoranthene, and other alkylated PAHs. Due to its slightly higher molecular weight and hydrophobicity compared to fluoranthene, this compound may exhibit slightly greater persistence in some environmental compartments. However, it is generally more susceptible to degradation than more highly alkylated fluoranthenes.
The analysis of ratios of specific PAH isomers, including methylated PAHs, can be used to assess the extent of weathering of spilled oil and other contaminated materials. researchgate.netnih.govresearchgate.netnih.gov For instance, a decrease in the ratio of this compound to a more resistant PAH over time can indicate the progress of environmental degradation. The specific changes in the alkylated PAH profile, including the relative abundance of this compound, can provide valuable information on the age and degradation state of a PAH mixture in the environment. researchgate.net
Analytical Methodologies for 1 Methylfluoranthene Detection and Quantification
Sample Collection and Preparation for Environmental and Biological Samples
The initial and one of the most critical stages in the analysis of 1-methylfluoranthene is the collection of a representative sample and its subsequent preparation to isolate the analyte from complex matrices. The specific procedures employed are highly dependent on the nature of the sample matrix.
This compound is found in a wide array of environmental and biological samples, each presenting unique challenges for analysis.
Soil and Sediment: For solid samples like soil and sediment, the goal is to extract the particle-bound this compound. This often involves collecting a representative sample, homogenizing it, and sometimes drying it to determine the moisture content for reporting results on a dry-mass basis. lgcstandards.comlnu.se Standard Reference Materials (SRMs), such as SRM 1944 (New York/New Jersey Waterway Sediment) and SRM 1649a (Urban Dust), are often used to validate analytical methods for these matrices. researchgate.netnih.gov
Water: In aqueous matrices, including groundwater and surface water, this compound is typically present at very low concentrations due to its low solubility. lcms.czcdc.gov Sample collection involves gathering a sufficient volume of water, often in glass containers to prevent adsorption to plastic surfaces. nist.gov For carbonated waters, degassing is a necessary step before extraction. lcms.cz
Air: Analysis of airborne this compound involves collecting particulate matter on filters, such as glass fiber filters. nih.gov Atmospheric particulate material, like that collected for SRM 1649b, provides a basis for method validation. lgcstandards.com
Tissues: Biological tissues, such as those from fish or other organisms, require homogenization before extraction. oregonstate.edu The high-fat content in some tissues, like salmon, presents a particular challenge, necessitating specific extraction and cleanup procedures to remove lipids that can interfere with the analysis. oregonstate.edu Blood samples also serve as a matrix for biomonitoring exposure to PAHs. diva-portal.org
Once collected, the samples undergo an extraction process to isolate this compound and other PAHs from the bulk matrix. Several techniques are employed, each with its own advantages in terms of efficiency, solvent consumption, and automation.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. mdpi.comcsic.esresearchgate.net For instance, a mixture of toluene (B28343) and methanol (B129727) has been used to extract PAHs from air particulate matter on filters at 200 °C and 20.7 MPa. nih.gov Another method for marine sediment employed a hexane (B92381) and dichloromethane (B109758) mixture at 100 °C and 1700 psi. dioxin20xx.org PLE is considered a "green" extraction method due to its reduced solvent and time requirements compared to traditional methods. csic.esnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for PAHs in various matrices, including high-fat fish samples. oregonstate.eduquechers.euscharlab.comsigmaaldrich.com The procedure typically involves an initial extraction with a solvent like acetonitrile (B52724) or a mixture of ethyl acetate, acetone, and isooctane, followed by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation. oregonstate.eduquechers.eu A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup. quechers.eu
Other Extraction Methods:
Soxhlet Extraction: A classic technique that has been used for extracting PAHs from soil and sediment using solvents like dichloromethane (DCM) or toluene. lnu.selgcstandards.comajol.info
Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from solid samples. ajol.info
Subcritical Water Extraction: A method that uses hot, pressurized water to extract PAHs from environmental solids like soil, sediment, and air particulate matter. researchgate.net
Following extraction, the resulting extract is often a complex mixture containing co-extracted substances that can interfere with the final analysis. Therefore, a clean-up step is essential to purify the sample.
Alumina (B75360) and Silica (B1680970) Gel Column Chromatography: These are the most common adsorbents used for cleaning up PAH extracts. cup.edu.cnallenpress.com The extract is passed through a column packed with activated alumina or silica gel. lgcstandards.comcup.edu.cn Different solvents or solvent mixtures are then used to elute the compounds based on their polarity, effectively separating the PAHs from interfering compounds. For example, a combination of silica gel and alumina columns can be used to separate PAHs and PCBs into different fractions. ijcce.ac.ir In some methods, the cleanup is integrated directly into the extraction process, such as placing a layer of silica gel in the pressurized liquid extraction cell. dioxin20xx.org The choice between alumina and silica-alumina can affect the separation efficiency and time required. cup.edu.cn
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and is often automated. ajol.infodiva-portal.org Cartridges containing various sorbents, such as aminopropyl-functionalized silica or C18, are used to retain either the analytes of interest or the interfering compounds. nih.govnist.gov For instance, aminopropyl SPE columns have been used to isolate PAH fractions from diluted crude oil. nist.gov
The combination of these collection, extraction, and clean-up steps ensures that a sample is ready for instrumental analysis, with minimized matrix interference and concentrated analytes for sensitive detection.
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other PAHs and remaining matrix components before its quantification.
Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like this compound. phenomenex.comshimadzu.com.au The separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. phenomenex.com The sample is vaporized in an injector and carried through the column by an inert gas, such as helium. phenomenex.comshimadzu.com.au Compounds are separated based on their boiling points and their specific interactions with the stationary phase. phenomenex.com
The choice of the stationary phase in the GC column is critical for achieving the desired separation of PAH isomers, which often have very similar physical properties.
PAH-Selective Columns: Specialized columns have been developed to optimize the separation of PAHs. diva-portal.org Phenyl-substituted methylpolysiloxane phases are commonly used. nih.gov A 5% phenyl methylpolysiloxane phase is frequently applied in PAH analysis and is recommended in several standard methods. mdpi.com However, columns with a higher phenyl content, such as a 50% phenyl methylpolysiloxane phase, can offer improved separation for certain isomeric PAHs. nih.govnist.gov For instance, a 50% phenyl phase demonstrates better resolution for chrysene (B1668918)/triphenylene than a 5% phenyl phase. nih.gov
Other Stationary Phases: Other selective phases include smectic liquid crystalline and ionic liquid stationary phases, which can provide different selectivities and are useful in multidimensional GC systems (GCxGC) for complex separations. lgcstandards.commdpi.com The Zebron ZB-PAH-CT column is specifically designed to achieve complete resolution of challenging isomers like chrysene and triphenylene. phenomenex.com The table below summarizes various columns used for PAH analysis, including the separation of this compound.
Table 1: Examples of GC Columns Used for PAH Analysis
| Column Name | Stationary Phase Type | Application Notes | Reference(s) |
| DB-5MS | 5% Phenyl-substituted methylpolysiloxane | Commonly used for PAH analysis, including in multidimensional systems. lgcstandards.com | lgcstandards.com |
| ZB-50 | 50% Phenyl methylpolysiloxane | Used for the analysis of PAHs in crude oil after SPE clean-up. nist.gov | nist.gov |
| LC-50 | 50% Liquid crystal polysiloxane | Employed in the analysis of PAHs in standard reference materials. nih.govnist.gov | nih.govnist.gov |
| Select PAH | PAH selective siloxane backbone | Developed for optimized separation of PAHs and their alkylated derivatives. diva-portal.org | diva-portal.org |
| Rxi-SVOCms | --- | Provides effective detection of a range of PAH compounds. restek.com | restek.com |
| Rxi-XLB | --- | Shows excellent separation for critical PAH pairs like phenanthrene/anthracene. restek.com | restek.com |
| SLB-ILPAH | Ionic Liquid | Offers unique selectivity, capable of fully separating chrysene from triphenylene. mdpi.com | mdpi.com |
The selection of an appropriate stationary phase is a crucial step in developing a robust GC method for the accurate quantification of this compound in complex environmental samples.
Gas Chromatography (GC)
Optimized Temperature Programming
In gas chromatography (GC), temperature programming is a crucial technique for the effective separation of compounds with a wide range of boiling points, such as those found in PAH mixtures. fishersci.caumweltprobenbank.de This method involves systematically increasing the temperature of the GC oven during an analytical run. umweltprobenbank.desigmaaldrich.com The optimization of the temperature program is essential for achieving good chromatographic resolution and reducing analysis time. umweltprobenbank.de
Key parameters for optimization include the initial oven temperature, the temperature ramp rate (or multiple rates), and the final temperature and hold time. sigmaaldrich.com A lower initial temperature can improve the separation of more volatile, early-eluting peaks. sigmaaldrich.com The ramp rate affects the speed of elution and the sharpness of the peaks; a faster ramp can shorten the analysis time, while a slower, more gradual ramp can enhance the separation of closely eluting compounds. fishersci.ca
For the analysis of the 16 priority PAHs, a group that includes isomers of methylfluoranthene, one study determined an optimized temperature program through multivariate analysis. The conditions were set to an initial temperature of 70°C held for 2 minutes, followed by a ramp of 30°C/min up to 200°C which was held for 5 minutes, and a final ramp of 5°C/min up to 300°C, held for 1.67 minutes. wikipedia.org This structured approach ensures that both volatile and semi-volatile PAHs are effectively separated within a single analysis. wikipedia.org
Table 1: Example of an Optimized Temperature Program for PAH Analysis
| Parameter | Value |
|---|---|
| Initial Temperature | 70°C |
| Initial Hold Time | 2 min |
| Ramp Rate 1 | 30°C/min |
| Intermediate Temperature | 200°C |
| Intermediate Hold Time | 5 min |
| Ramp Rate 2 | 5°C/min |
| Final Temperature | 300°C |
| Final Hold Time | 1.67 min |
This table outlines an optimized temperature program for the GC analysis of 16 priority PAHs, as determined by multivariate analysis. wikipedia.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. fishersci.comnih.govfishersci.ca The principle of HPLC relies on a liquid mobile phase being pumped at high pressure through a column containing a solid stationary phase. fishersci.comfishersci.ca
When a sample mixture is injected into the system, its individual components travel through the column at different rates based on their specific chemical and physical interactions with the stationary and mobile phases. fishersci.com This differential migration leads to the separation of the components, which are then detected as they exit the column. fishersci.com HPLC is widely used for analyzing complex mixtures in pharmaceutical, environmental, and food sciences. nih.govsigmaaldrich.com It is particularly well-suited for compounds that are not sufficiently volatile for gas chromatography. fishersci.ca For PAH analysis, specific methods using HPLC with fluorescence detection (HPLC-FLD) have been developed to screen for parent PAHs and their alkylated homologs in various matrices. wikipedia.org
Detection and Quantification Methods
Following separation by chromatography, sensitive and specific detection methods are required for the accurate identification and quantification of this compound.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. massbank.eu It is a highly powerful tool for confirming the identity of unknown compounds and determining their quantity. massbank.eu When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of individual components within a complex mixture. massbank.eunih.gov The mass spectrometer ionizes the separated compounds, separates the resulting ions based on their m/z, and measures their relative abundance. metabolomicsworkbench.org
GC-MS (Electron Ionization, Negative Chemical Ionization)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. nih.govontosight.ai
Electron Ionization (EI) is the most common ionization technique used in GC-MS. umweltprobenbank.de It is considered a "hard" ionization method because it uses a high-energy beam of electrons (typically 70 electron volts) to bombard the sample molecules. umweltprobenbank.dewikipedia.org This process imparts significant energy, leading to extensive and reproducible fragmentation of the molecule. umweltprobenbank.de The resulting fragmentation pattern acts as a unique "fingerprint" for a compound, which can be compared against spectral libraries for positive identification. umweltprobenbank.de While this fragmentation is excellent for structural elucidation, the molecular ion (the unfragmented molecule) can sometimes be weak or absent. umweltprobenbank.de
Negative Chemical Ionization (NCI) , also known as Electron Capture Negative Ionization (ECNI), is a "soft" ionization technique that is highly sensitive and selective for electrophilic compounds (molecules with a high affinity for electrons). nih.govnih.gov In NCI, a reagent gas like methane (B114726) or ammonia (B1221849) is first ionized, and these reagent ions then react with the analyte molecules in a more gentle process than EI. nih.gov This results in less fragmentation and typically produces an abundant molecular ion or a pseudo-molecular ion, which is very useful for confirming the molecular weight of the analyte. nih.gov NCI is particularly advantageous for detecting trace amounts of specific compounds in complex matrices due to its high selectivity. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. thegoodscentscompany.comwikipedia.org This capability distinguishes it from standard mass spectrometry, which measures nominal (integer) masses. wikipedia.org
The power of HRMS lies in its ability to determine the exact mass of a molecule, which can then be used to deduce its elemental composition. thegoodscentscompany.comnih.gov This is invaluable for identifying unknown compounds, as molecules with different chemical formulas may share the same nominal mass but will have distinct exact masses. wikipedia.org For example, two different compounds might both have a nominal mass of 228, but HRMS could distinguish them by measuring their exact masses as 228.0939 and 228.1201, respectively, allowing for the assignment of their unique elemental formulas. This high resolving power and mass accuracy make HRMS essential for non-target analysis and for confidently identifying compounds in complex environmental samples where reference standards may not be available. nih.govfishersci.ca
Single Ion Monitoring (SIM) Mode
Single Ion Monitoring (SIM) is a data acquisition mode used in mass spectrometry to enhance the sensitivity and selectivity of an analysis for specific target compounds. atamankimya.comfishersci.ca Instead of scanning across a wide range of mass-to-charge ratios (full scan mode), the mass spectrometer is programmed to detect only a small number of pre-selected, characteristic ions for the analyte of interest. atamankimya.comscience-softcon.de
By focusing the detector's dwell time exclusively on these specific ions, the signal-to-noise ratio is dramatically improved. atamankimya.com This makes SIM mode significantly more sensitive than full scan mode, allowing for the detection and quantification of compounds at very low concentrations. science-softcon.deumweltprobenbank.de Because it only monitors ions specific to the target compound, it also reduces interference from matrix components and other compounds in the sample. atamankimya.com For these reasons, SIM mode is the preferred method for quantitative analysis of trace components, such as this compound, in environmental samples. massbank.euscience-softcon.deumweltprobenbank.de
Fluorescence Detection (FLD)
Fluorescence detection is a highly sensitive and selective method for the analysis of PAHs like this compound. cymitquimica.comjasco-global.com This technique leverages the native fluorescence of these compounds, which arises from their aromatic structures with multiple conjugated double bonds. jasco-global.com When excited by light of a specific wavelength, this compound emits light at a longer wavelength, and this emission can be measured. cymitquimica.com
The specificity of fluorescence detection is enhanced by the ability to select both excitation and emission wavelengths. scispace.com This allows for the targeted detection of specific PAHs in a complex mixture by choosing wavelength combinations that minimize interference from co-eluting compounds. scispace.com For instance, in a mixture of closely eluting PAHs, the fluorescence detectors can be programmed to "turn on" the signal for one compound while "turning off" the signal for another. scispace.com
The sensitivity of fluorescence detection is significantly higher than that of UV absorbance detection, often by a factor of a thousand. scispace.com This high sensitivity is essential for detecting the low concentrations of this compound typically found in environmental samples. jasco-global.com Detection limits for PAHs using fluorescence detection can be in the low picogram range. jasco-global.com
A rapid and highly sensitive first derivative synchronous fluorescence spectrometry with double scans has been optimized for the simultaneous determination of dissolved phenanthrene, 1-methylphenanthrene (B47540), and 3-methylphenanthrene, along with their metabolites. researchgate.net This indicates the potential for developing similar sophisticated fluorescence-based methods for this compound and its isomers.
UV Absorption Spectrophotometry
UV absorption spectrophotometry is another common technique used for the detection and quantification of this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. pro-analytics.netdergipark.org.tr The amount of light absorbed is directly proportional to the concentration of the substance in the sample, a relationship described by the Beer-Lambert Law. dergipark.org.tr
A UV/VIS spectrophotometer measures the intensity of light passing through a sample and compares it to the intensity of the light before it passes through. pro-analytics.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic for a specific compound and can be used for its identification and quantification. pro-analytics.net
While widely applicable, UV absorption spectrophotometry is generally less sensitive than fluorescence detection for PAH analysis. scispace.com However, it remains a valuable tool, particularly for initial screening and for the analysis of samples with higher concentrations of this compound. The choice of solvent is critical in UV spectroscopy, as the solvent itself should not absorb UV light in the same range as the analyte. bspublications.net
Quality Assurance and Quality Control
To ensure the reliability and accuracy of analytical data for this compound, robust quality assurance and quality control (QA/QC) measures are essential. These measures encompass the use of internal standards, certified reference materials, and the determination of analytical sensitivity and detection limits.
Internal standards are compounds added to a sample in a known amount before processing. They are used to correct for the loss of analyte during sample preparation and analysis. Deuterated PAHs, such as phenanthrene-d10 (B32357) and benzo[a]pyrene-d12, are commonly used as internal standards in PAH analysis. d-nb.infocedre.fr These compounds are chemically similar to the target analytes but have a different mass due to the presence of deuterium (B1214612) atoms, allowing them to be distinguished by mass spectrometry.
The use of deuterated internal standards helps to improve the precision and accuracy of the quantification of this compound by compensating for variations in extraction efficiency and instrumental response. d-nb.info For example, in a study analyzing PAHs in particulate matter, seven deuterated PAHs were used as internal standards to ensure accurate quantification. d-nb.info
Certified Reference Materials (CRMs) are materials with well-characterized and certified concentrations of specific analytes. They are used to validate analytical methods and to assess the accuracy of analytical results. The National Institute of Standards and Technology (NIST) provides several Standard Reference Materials (SRMs) containing PAHs, which are invaluable for QA/QC in the analysis of this compound.
Examples of relevant SRMs include:
SRM 1491a: A solution of alkylated PAHs in toluene, which includes this compound at a certified concentration. cedre.frlgcstandards.comcedre.fr
SRM 1649b: Urban Dust, which contains naturally present PAHs and is used for evaluating methods for atmospheric particulate material. nist.gov
SRM 2975: Diesel particulate matter, intended for evaluating analytical methods for selected PAHs in diesel particulate and similar matrices. sigmaaldrich.com
SRM 2779: Crude oil, used for validating methods for the determination of selected PAHs in a crude oil matrix. nist.gov
NIST SRM 2787: Fine particulate matter, intended for the evaluation of analytical methods for a range of organic and inorganic constituents. sigmaaldrich.com
By analyzing these SRMs and comparing the measured concentrations to the certified values, laboratories can demonstrate the accuracy and reliability of their methods for this compound analysis. scispace.com
Analytical sensitivity refers to the ability of an analytical method to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, typically defined as a signal-to-noise ratio of 3. d-nb.info The limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with a specified level of precision and accuracy, often defined as a signal-to-noise ratio of 10. d-nb.info
For the analysis of this compound and other PAHs, achieving low detection limits is crucial, as these compounds are often present at trace levels in environmental samples. Methods combining gas chromatography with mass spectrometry (GC-MS) can achieve very low detection limits. For example, a method for the simultaneous detection of 13 substituted PAHs (including this compound) and 16 parent PAHs reported method quantification limits ranging from 0.04 ng/L to 20.25 ng/L for water samples. nih.gov Another study using GC-MS/MS for PAHs in sediments reported detection limits well below 1 µg/kg. gcms.cz A separate study determined the method detection limit for this compound in lichen to be 0.59 ng/g. wbea.org
| Analytical Method | Matrix | Detection Limit for this compound |
| GC-MS | Water | 0.04 - 20.25 ng/L (as part of a suite of SPAHs) nih.gov |
| GC-MS/MS | Sediment | < 1 µg/kg (as part of a suite of PAHs) gcms.cz |
| TOF-MS | Lichen | 0.59 ng/g wbea.org |
This table presents a summary of reported detection limits for this compound using different analytical methods and in various matrices.
A significant challenge in the analysis of this compound is its separation from other isomers and co-eluting compounds. d-nb.info Isomers are molecules that have the same molecular formula but different structural arrangements. Due to their similar physical and chemical properties, such as boiling point and solubility, separating isomers by conventional techniques like distillation or simple chromatography can be difficult and expensive. aiche.orggoogle.com
In the context of PAH analysis, this compound (with a mass-to-charge ratio, m/z, of 216) often co-elutes with other isomers, such as 11H-benzo[a]fluorene, in chromatographic systems. d-nb.infonih.gov This co-elution can lead to inaccurate quantification if not properly resolved.
Advanced chromatographic techniques, such as multidimensional gas chromatography (MDGC), are often employed to improve the separation of isomeric PAHs. d-nb.infonih.gov These systems use multiple columns with different separation selectivities to enhance resolution. For example, a two-dimensional GC system can provide better peak separation for PAHs with m/z 216 than a one-dimensional system. d-nb.infonih.gov The choice of GC column is also critical; columns with a 50% phenyl phase have demonstrated improved separation for isomeric PAHs compared to those with a 5% phenyl phase. d-nb.infonih.gov Even with these advanced techniques, complete separation of all isomers can remain challenging. nih.gov
Metabolism and Biotransformation of 1 Methylfluoranthene
Metabolic Pathways in Biological Systems
The metabolic fate of PAHs like 1-methylfluoranthene in biological systems follows well-established pathways. nih.gov The initial steps involve oxidation, followed by conjugation reactions. wikipedia.orgiarc.fr However, these pathways can also generate highly reactive intermediates capable of binding to cellular macromolecules. evotec.com
Phase I metabolism of this compound is primarily oxidative, catalyzed by the cytochrome P450 (CYP) enzyme system. nih.goviarc.fr For alkylated PAHs, two main oxidative routes are prominent: oxidation on the aromatic ring system and oxidation of the alkyl substituent. researchgate.netuib.no
Mono-oxidation of the Methyl Group: A major metabolic pathway for methylated PAHs is the hydroxylation of the methyl group. researchgate.net For instance, studies on 1-methylphenanthrene (B47540), a related methylated PAH, have shown that side-chain hydroxylation to form 1-(hydroxymethyl)-phenanthrene is a primary metabolic step. researchgate.netacs.orgacs.org Similarly, the primary mutagenic metabolite detected from 3-methylfluoranthene (B47718) after incubation with rat liver homogenates was 3-hydroxymethylfluoranthene, indicating that oxidation of the methyl group is a significant activation pathway. nih.gov This suggests that this compound is likely metabolized to 1-hydroxymethylfluoranthene. This benzylic oxidation can be followed by further oxidation to a carboxylic acid group. uib.no
Dihydrodiol Formation: Another critical oxidative pathway for PAHs is the epoxidation of the aromatic ring by CYP enzymes, followed by enzymatic hydration via epoxide hydrolase to form a trans-dihydrodiol. iarc.frnih.gov This pathway is a key step in the metabolic activation of many carcinogenic PAHs. iarc.fr For the parent compound, fluoranthene (B47539), the formation of 2,3-dihydro-2,3-dihydroxyfluoranthene (B13788941) (fluoranthene-2,3-diol) has been identified as a mutagenic metabolite. nih.gov Likewise, a key metabolite of 2-methylfluoranthene (B47734) is 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. nih.gov By analogy, this compound is expected to be metabolized to various dihydrodiol isomers.
The table below summarizes the primary oxidative metabolites expected from this compound based on studies of related compounds.
| Precursor | Metabolic Pathway | Key Enzymes | Expected Metabolite(s) |
| This compound | Methyl Group Hydroxylation | Cytochrome P450 (CYP) | 1-Hydroxymethylfluoranthene |
| This compound | Aromatic Ring Oxidation | CYP, Epoxide Hydrolase | This compound dihydrodiols |
The polar metabolites formed during Phase I, such as hydroxylated derivatives and dihydrodiols, can undergo Phase II conjugation reactions. nih.govwikipedia.org These reactions are catalyzed by transferase enzymes and involve the addition of endogenous hydrophilic molecules, such as glucuronic acid, sulfate (B86663), or glutathione (B108866). wikipedia.orgreactome.org This process generally results in more water-soluble and less toxic compounds that are readily excreted from the body. minia.edu.eg
Studies on the related compound 1-methylphenanthrene in human hepatoma (HepG2) cells have identified O-monosulfonated-catechols as signature metabolites. acs.org This indicates that dihydrodiols can be further oxidized to catechols, which are then conjugated with sulfate. acs.org Therefore, hydroxylated metabolites of this compound are expected to form glucuronide and sulfate conjugates. reactome.org
| Phase I Metabolite | Conjugation Reaction | Enzyme Family | Conjugated Product |
| 1-Hydroxymethylfluoranthene | Glucuronidation | UDP-glucuronosyltransferases (UGT) | 1-Hydroxymethylfluoranthene-glucuronide |
| 1-Hydroxymethylfluoranthene | Sulfation | Sulfotransferases (SULT) | 1-Hydroxymethylfluoranthene-sulfate |
| This compound-diols | Glucuronidation/Sulfation | UGTs, SULTs | Glucuronide or sulfate conjugates |
While metabolism often leads to detoxification, it can also produce highly reactive electrophilic intermediates. evotec.com A critical bioactivation pathway for many carcinogenic PAHs is the formation of diol epoxides. iarc.frnih.gov This occurs when a dihydrodiol metabolite, formed in Phase I, undergoes a second epoxidation reaction by CYP enzymes. nih.gov
These diol epoxides are ultimate carcinogens, capable of covalently binding to nucleophilic sites on cellular macromolecules like DNA, which can lead to mutations. iarc.frevotec.com The formation of tetraols (products of diol epoxide hydrolysis) in metabolism studies of 1-methylphenanthrene provides evidence for the occurrence of the diol epoxide pathway. acs.orgacs.org Given that dihydrodiols are known metabolites of methylated fluoranthenes, it is plausible that this compound can be activated via this pathway to form this compound diol epoxides. nih.gov These reactive metabolites are typically unstable and are detected by trapping them with agents like glutathione or by identifying their stable hydrolysis products. evotec.comadmescope.com
In Vitro Metabolism Studies
In vitro systems, using subcellular fractions, cells, or tissue slices, are essential tools for elucidating metabolic pathways without the complexities of a whole organism. nih.gov
The metabolism of PAHs has been extensively studied in vitro using various models, including liver microsomes, liver S9 fractions, and cell lines such as the human hepatoma HepG2 line. researchgate.netnih.govresearchgate.net
Rat Liver Homogenates: Studies using liver homogenates from rats pre-treated with Aroclor (an inducer of CYP enzymes) have been instrumental in identifying the mutagenic metabolites of 2-methylfluoranthene and 3-methylfluoranthene. nih.gov For 2-methylfluoranthene, the major mutagenic metabolite was identified as a dihydrodiol (4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene), whereas for 3-methylfluoranthene, it was the product of methyl-group oxidation (3-hydroxymethylfluoranthene). nih.gov These studies highlight that the position of the methyl group can influence the primary metabolic activation pathway.
Human Hepatoma (HepG2) Cells: The metabolism of 1-methylphenanthrene has been investigated in HepG2 cells. acs.orgresearchgate.net These studies confirmed that side-chain hydroxylation is a major metabolic route and also provided evidence for the diol-epoxide pathway through the detection of tetraols and the o-quinone pathway via the identification of O-monosulfonated-catechols. acs.orgacs.org These human-derived cells provide valuable insight into the potential metabolic fate of this compound in humans.
Microbial Metabolism
Microorganisms, particularly bacteria, possess diverse metabolic capabilities and can degrade a wide range of environmental pollutants, including PAHs. wordpress.comugent.be The microbial degradation of the parent compound, fluoranthene, has been studied in detail, providing a model for the potential microbial fate of its methylated derivatives.
A strain of Mycobacterium, designated PYR-1, isolated from oil-contaminated sediments, has been shown to extensively metabolize and mineralize fluoranthene. nih.govoup.com The bacterium degrades fluoranthene through a series of oxidative steps. nih.gov The initial attack occurs on the aromatic rings, leading to various hydroxylated and ring-fission products. asm.org Metabolites identified from the degradation of fluoranthene by Mycobacterium sp. strain PYR-1 include 9-fluorenone-1-carboxylic acid, 9-hydroxyfluorene, and phthalic acid. nih.govasm.org This suggests that microbial systems attack the core aromatic structure. While specific studies on the microbial metabolism of this compound are scarce, it is likely that bacteria would initiate degradation on the fluoranthene ring system, potentially followed by degradation of the methylated carbon.
Bacterial Degradation Pathways of Alkylated PAHs
The environmental persistence of alkylated PAHs like this compound is significantly mitigated by microbial degradation. fishersci.fi Bacteria employ several catabolic pathways to break down these compounds, which are common components of crude oil. fishersci.ca
In aerobic environments, bacteria typically initiate degradation through one of two primary mechanisms, as observed in the breakdown of analogous compounds like 1-methylphenanthrene by Sphingobium species: nih.gov
Aromatic Ring Attack: This pathway begins with a dioxygenase enzyme attacking an unsubstituted aromatic ring, incorporating molecular oxygen to form a cis-dihydrodiol. nih.gov This is similar to the degradation of the parent PAH. For example, the degradation of fluoranthene by Mycobacterium sp. starts with dioxygenation at the 1,2- and 7,8- positions. fishersci.ca The resulting dihydrodiol is then converted to a diol, and subsequent enzymatic reactions cleave the ring, leading to simpler metabolites such as phthalic acid. fishersci.campg.de
Alkyl Group Attack: Alternatively, a monooxygenase enzyme can directly oxidize the methyl group. nih.govatamankimya.com This transforms the methyl substituent into a hydroxymethyl group, which can be further oxidized to a carboxylic acid. nih.gov This pathway, which has been observed in the metabolism of 1-methylphenanthrene to form 1-(hydroxymethyl)-phenanthrene, requires a distinct set of enzymes from the ring-attack pathway. nih.govnih.gov
Some bacterial strains can utilize both degradation strategies concurrently. nih.gov The preferred pathway can differ between bacterial genera; for instance, certain Sphingomonas strains show a preference for degrading 1-methylphenanthrene, whereas Mycobacterium strains may more rapidly degrade the 2-methyl isomer, indicating that degradation rates can be isomer-specific. nih.gov
Under anaerobic conditions, bacteria use a different activation strategy, such as the addition of fumarate (B1241708) to the methyl group, to begin the degradation process. fishersci.ca
Characterization of Enzymes Involved in Biotransformation
The biotransformation of this compound is governed by a series of enzymatic reactions, which are broadly divided into Phase I and Phase II. wikidata.orgnih.gov
Phase I Enzymes are responsible for the initial modification of the PAH structure by introducing or exposing functional groups, thereby increasing the molecule's polarity. fishersci.ca
Dioxygenases: In bacteria, these enzymes are fundamental to initiating the breakdown of the aromatic rings by adding two oxygen atoms to form cis-dihydrodiols. fishersci.ca
Monooxygenases: This enzyme class includes the cytochrome P450 (CYP) superfamily. In bacteria, they can initiate the oxidation of the alkyl side-chain. nih.gov In mammalian systems, CYP enzymes, found predominantly in the liver, are vital for metabolizing foreign compounds (xenobiotics). wikidata.orgwikipedia.org Specific isozymes, including CYP1A1 and CYP1B1, have been identified in the metabolism of other PAHs like pyrene. umweltprobenbank.de
Epoxide Hydrolase: In mammals, PAHs are often first converted to epoxides by CYP enzymes. Epoxide hydrolase then converts these epoxides to trans-dihydrodiols. These intermediates can be re-processed by CYP enzymes to form diol epoxides, which are highly reactive and are considered the ultimate carcinogenic forms of many PAHs. wikipedia.org
Phase II Enzymes catalyze conjugation reactions, where an endogenous molecule is attached to the modified PAH. This greatly increases water solubility and facilitates the elimination of the compound from the body. wikidata.org
UDP-Glucuronosyltransferases (UGTs): These are the primary Phase II enzymes and conjugate the metabolite with glucuronic acid. uni.lu
Sulfotransferases (SULTs): These enzymes add a sulfonate group to the metabolite. uni.lu
Glutathione S-Transferases (GSTs): GSTs attach glutathione to the metabolite, which serves to detoxify reactive electrophilic intermediates. uni.lu
In Vivo Metabolism Studies in Model Organisms
Although in vivo research specifically on this compound is scarce, studies on its parent compound, fluoranthene, and other methylated isomers in animal models offer valuable insights. These studies demonstrate that metabolic activation is a critical step leading to their biological effects.
A study in newborn CD-1 mice found that both fluoranthene and 2-methylfluoranthene induced tumors in the lung and liver, confirming their metabolic activation to carcinogens in vivo. thegoodscentscompany.com In male mice, fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene all caused a significant increase in liver tumors, with a relative potency of fluoranthene ≥ 2-methylfluoranthene >> 3-methylfluoranthene. thegoodscentscompany.com
Experiments using rat liver homogenates to mimic in vivo metabolism identified key mutagenic metabolites. uni.lu The primary mutagenic metabolite of fluoranthene was 2,3-dihydro-2,3-dihydroxyfluoranthene, while for 2-methylfluoranthene it was 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. In contrast, the main mutagen from 3-methylfluoranthene was 3-hydroxymethylfluoranthene, a product of side-chain oxidation. uni.lu This demonstrates that the position of the methyl group is a crucial determinant of the metabolic pathway, influencing whether ring epoxidation or methyl group hydroxylation is the primary activation step. uni.lu
In acute oral toxicity studies, fluoranthene did not show genotoxicity in the mouse bone marrow micronucleus test or the rat liver unscheduled DNA synthesis (UDS) assay. nih.gov Nonetheless, the formation of DNA adducts resulting from reactive metabolites is a well-established mechanism for PAH-induced carcinogenesis. wikipedia.org
Inter-individual Variability in Metabolic Processes
The rate and pathway of PAH metabolism, including that of this compound, can vary widely among individuals. wikipedia.org This variability is a key determinant of an individual's susceptibility to the harmful effects of these environmental pollutants.
This variation arises from the immense complexity of the metabolic system, which involves a large number of enzymes. wikipedia.org The activity of these enzymes is influenced by several factors:
Genetic Factors: Polymorphisms, or variations in the genes that code for metabolic enzymes like CYPs, can result in significant functional differences in enzyme activity, altering the rate at which PAHs are activated or detoxified. nih.govwikipedia.org
Environmental Factors: Co-exposure to other chemicals, including drugs and dietary components, can either induce (increase) or inhibit the activity of metabolic enzymes. nih.govnih.gov
Physiological Factors: An individual's age, sex, and nutritional health can also impact biotransformation capabilities. nih.gov
Due to this extensive inter-individual variability, the same level of exposure to a pollutant like this compound can lead to vastly different concentrations of reactive metabolites and, therefore, different levels of health risk. wikipedia.org
Toxicological Profiles and Health Implications of 1 Methylfluoranthene Exposure
Toxicological Classification within PAH Subgroups
Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. These compounds are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. As a result, they are widespread environmental contaminants found in the air, water, and soil. PAHs are of significant toxicological concern due to the carcinogenic and mutagenic properties of many compounds within this group. Several PAHs, including benzo[a]pyrene, are well-established carcinogens. The toxicity of individual PAHs can vary widely, and they often exist in complex mixtures, making the assessment of their total toxicological impact challenging.
Alkylated PAHs and Their Enhanced Toxicity
Alkylated PAHs are derivatives of parent PAHs that have one or more alkyl groups attached to their aromatic ring structure. 1-Methylfluoranthene is an example of an alkylated PAH, being a derivative of fluoranthene (B47539). Research indicates that alkylation can significantly alter the toxicological properties of a parent PAH, often leading to enhanced toxicity.
Several factors contribute to the increased toxicity of alkylated PAHs:
Metabolic Activation: The presence and position of alkyl groups can influence the metabolic pathways of PAHs in the body. In some cases, this can lead to the formation of more reactive and carcinogenic metabolites. For instance, methyl substitution can alter the formation of dihydrodiol epoxides, which are often the ultimate carcinogenic forms of PAHs.
Increased Persistence: Alkylation can sometimes increase the environmental persistence of PAHs, leading to a greater potential for long-term exposure and bioaccumulation.
Enhanced Biological Activity: Studies have shown that certain methylated PAHs exhibit greater tumor-initiating activity and mutagenicity compared to their parent compounds. The position of the methyl group is a critical determinant of this enhanced activity.
Carcinogenicity and Mutagenicity Assessments
IARC Classification and Evidence (Group 3 for this compound)
The International Agency for Research on Cancer (IARC) classifies chemical agents based on their carcinogenic potential to humans. While this compound has not been individually evaluated by IARC, its close isomers, 2-methylfluoranthene (B47734) and 3-methylfluoranthene (B47718), have been classified. inchem.org
Based on the available evidence, 2- and 3-methylfluoranthene are classified as Group 3 : Not classifiable as to its carcinogenicity to humans. inchem.org This classification is used when the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. Given the lack of specific data for this compound, it is reasonable to infer a similar classification.
The IARC evaluation for 2- and 3-methylfluoranthene was based on the following:
Limited evidence in experimental animals: For 2-methylfluoranthene, there was limited evidence of carcinogenicity based on a mouse skin application study that produced benign and malignant skin tumors. inchem.org
Inadequate evidence in experimental animals: For 3-methylfluoranthene, the data was considered inadequate for an evaluation of its carcinogenicity. inchem.org
Inadequate evidence in humans: There are no data available on the carcinogenicity of these compounds in humans. inchem.org
| Compound | IARC Classification | Basis for Classification |
| 2-Methylfluoranthene | Group 3 | Limited evidence in experimental animals. inchem.org |
| 3-Methylfluoranthene | Group 3 | Inadequate evidence in experimental animals. inchem.org |
| This compound | Not explicitly classified | Inferred to be Group 3 due to lack of specific data. |
Genotoxicity and DNA Adduct Formation
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. A primary mechanism of genotoxicity for many PAHs is the formation of DNA adducts. This occurs when reactive metabolites of the PAH covalently bind to DNA, disrupting its structure and function. ornl.gov
The mutagenic properties of fluoranthene and its methylated derivatives, 2-methylfluoranthene and 3-methylfluoranthene, have been studied in Salmonella typhimurium. These studies indicate that metabolic activation is necessary for their mutagenic effects. The major mutagenic metabolites have been identified as dihydrodiols for fluoranthene and 2-methylfluoranthene, while for 3-methylfluoranthene, 3-hydroxymethylfluoranthene was found to be a potent mutagenic metabolite. This suggests that the metabolic activation pathway, and thus the genotoxic potential, can differ depending on the position of the methyl group.
The formation of DNA adducts by the parent compound, fluoranthene, has been demonstrated in vitro. The major adduct has been identified as a fluoranthene triol bound to the N-2 position of deoxyguanosine. This binding to DNA is a critical step in the initiation of carcinogenesis. It is plausible that this compound, following metabolic activation, could also form DNA adducts, though the specific nature and frequency of these adducts have not been reported.
Comparative Carcinogenicity Studies with Parent and Other Alkylated PAHs
Comparative studies of the carcinogenicity of parent PAHs and their alkylated derivatives are crucial for understanding the influence of alkyl substitution on their toxic potential. A study on the tumorigenic activity of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene in newborn CD-1 mice provides valuable comparative data.
In this bioassay, the compounds were administered to newborn mice, and the development of lung and liver tumors was assessed after one year. The results indicated a significant difference in the tumorigenic potency of the different compounds.
Key Findings of the Comparative Bioassay:
Lung Tumors: At a dose of 17.3 µmol, both fluoranthene and 2-methylfluoranthene induced a high incidence of lung tumors. However, the multiplicity of lung tumors (average number of tumors per mouse) was significantly higher for 2-methylfluoranthene (3.04-3.94 tumors per mouse) compared to fluoranthene (1.12-2.45 tumors per mouse). 3-methylfluoranthene did not induce a statistically significant incidence of lung tumors.
Liver Tumors: All three compounds induced a significant incidence of liver tumors in male mice. The relative tumorigenic potency in the liver was observed to be fluoranthene ≥ 2-methylfluoranthene >> 3-methylfluoranthene. Only 2-methylfluoranthene showed tumorigenicity in the liver of female mice at the higher dose.
These findings demonstrate that methyl substitution can either enhance or decrease the tumorigenic activity of fluoranthene, and this effect is dependent on the position of the methyl group. While this study did not include this compound, it highlights the importance of the specific molecular structure of alkylated PAHs in determining their carcinogenic potential.
| Compound | Lung Tumorigenicity (Multiplicity) | Liver Tumorigenicity (Relative Potency in Males) |
| Fluoranthene | 1.12-2.45 tumors/mouse | High |
| 2-Methylfluoranthene | 3.04-3.94 tumors/mouse | High |
| 3-Methylfluoranthene | Not significant | Low |
Human Exposure Assessment and Health Risk
The assessment of human exposure to this compound, a polycyclic aromatic hydrocarbon (PAH), is complex due to its occurrence in intricate mixtures with other PAHs. nih.gov These compounds are not commercially produced in isolation but are formed as byproducts of the incomplete combustion of organic materials, such as fossil fuels, coal, and wood. occhealth.co.za Consequently, human exposure is typically to a mixture of PAHs rather than to this compound alone.
Occupational Exposure Scenarios (e.g., Coal Processing, Chimney Sweeping)
Occupational exposure represents a significant route of contact with PAHs, including this compound. occhealth.co.za Workers in specific industries experience higher levels of exposure compared to the general population due to their direct and prolonged contact with materials rich in these compounds.
Coal Processing: Workers in coke ovens and coal tar production facilities are among the most heavily exposed groups. occhealth.co.za The processes of coking and coal gasification release volatile compounds and particulates laden with a wide array of PAHs. occhealth.co.za Biological monitoring of coke oven workers has been used to establish relationships between airborne PAH levels and internal dose biomarkers.
Chimney Sweeping: This profession has a long-documented history of occupational health risks linked to soot exposure. nih.govwikipedia.org Soot is a complex mixture containing high concentrations of PAHs. nih.gov Modern chimney sweeps are still exposed to soot, which contains nonvolatile, high-molecular-weight PAHs from the combustion of various fuels. nih.govmsb.se Studies of Swedish chimney sweeps have shown an increased incidence of several types of cancer, underscoring the risks associated with the carcinogens present in soot. nih.govnih.gov The chemical makeup of the soot, and thus the specific PAH profile, can vary depending on the type of fuel burned (e.g., oil, solid fuels, wood). nih.govnih.govmsb.se
| Occupational Scenario | Primary Source of Exposure | Nature of PAH Mixture |
|---|---|---|
| Coal Processing (Coke Ovens) | Coal Tar Pitch Volatiles (CTPV) | Complex mixture of volatile and particulate-bound PAHs. occhealth.co.za |
| Chimney Sweeping | Soot from combustion of fuels (coal, wood, oil) | Primarily nonvolatile, high-molecular-weight PAHs adsorbed onto particles. nih.govnih.gov |
Environmental Exposure Routes (Inhalation, Dermal Contact)
For both occupational and general populations, inhalation and dermal contact are the predominant routes of exposure to PAHs like this compound. occhealth.co.zanih.gov
Inhalation: PAHs exist in the air in both gaseous form and adsorbed onto particulate matter. occhealth.co.zaepa.gov Inhalation of contaminated air, whether in an industrial setting or in areas with high traffic or wood smoke, leads to the direct entry of these compounds into the respiratory system. occhealth.co.zaepa.gov The amount of a contaminant that is inhaled is considered the potential dose. epa.gov
Dermal Contact: Direct skin contact with PAH-containing materials such as soot, coal tar, or contaminated soils and dusts is another major exposure pathway. occhealth.co.zaepa.gov PAHs are lipophilic, meaning they can readily penetrate the lipid layers of the skin and be absorbed into the body. occhealth.co.zawho.int The amount of a substance that can be absorbed by the body at the skin barrier is known as the applied dose. epa.gov Assessing dermal exposure involves considering the contaminant concentration, skin surface area, and the duration of contact. epa.gov
Biomarkers of Exposure and Effect
Biomarkers are crucial tools for assessing an individual's exposure to chemicals and the potential biological effects of that exposure. researchgate.net For PAHs, biomarkers can include their metabolites in urine, or the products of their interaction with cellular macromolecules like DNA and proteins. researchgate.netd-nb.info
Once inside the body, PAHs are metabolized by enzymes into various products that can be measured, primarily in urine. researchgate.net While specific metabolic pathways for this compound are not extensively detailed, the metabolism of its parent compound, fluoranthene, and other methylated PAHs provides a model for its likely transformation.
Polycyclic Aromatic Acid Metabolites: Further oxidation can lead to the formation of polycyclic aromatic acids. For example, the bacterium Mycobacterium sp. strain PYR-1 has been shown to degrade fluoranthene into metabolites like 9-fluorenone-1-carboxylic acid and phthalic acid. nih.govasm.org
| Parent Compound | Example Metabolite(s) | Metabolite Type |
|---|---|---|
| Pyrene | 1-Hydroxypyrene (B14473) | Hydroxylated Metabolite amegroups.org |
| 2-Methylfluoranthene | 4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene | Dihydrodiol oup.com |
| 3-Methylfluoranthene | 3-Hydroxymethylfluoranthene | Hydroxylated Metabolite oup.com |
| Fluoranthene (Bacterial degradation) | 9-Fluorenone-1-carboxylic acid | Polycyclic Aromatic Acid nih.gov |
The metabolic activation of PAHs can produce reactive electrophilic intermediates that can covalently bind to nucleophilic sites on cellular macromolecules, forming adducts. carnegiescience.edu
DNA Adducts: A DNA adduct is a segment of DNA that is bound to a chemical carcinogen or its metabolite. wikipedia.org This binding can distort the DNA structure, leading to mutations during DNA replication if not repaired, which is a key step in the initiation of cancer. nih.gov The formation of DNA adducts is considered a biomarker of the biologically effective dose of a carcinogen. researchgate.net For many PAHs, the ultimate carcinogenic metabolites are diol epoxides, which react predominantly with guanine (B1146940) and adenine (B156593) bases in DNA. carnegiescience.edu For example, the environmental pollutant 3-nitrofluoranthene (B1196665) is known to form a major DNA adduct, N-(deoxyguanosin-8-yl)-3-aminofluoranthene, after metabolic reduction. nih.gov
Protein Adducts: Reactive PAH metabolites can also bind to proteins, such as albumin and hemoglobin in the blood. d-nb.info These protein adducts are not thought to be directly involved in carcinogenesis but serve as valuable internal dosimeters of exposure and metabolic activation. berkeley.edu Because proteins like albumin and hemoglobin have longer half-lives in the body compared to urinary metabolites, their adducts can provide an integrated measure of exposure over weeks to months. d-nb.info
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many xenobiotics, including PAHs. nih.govmdpi.com
Mechanism of Action: In its inactive state, the AhR resides in the cytoplasm. mdpi.com When a ligand like a PAH enters the cell and binds to the AhR, the receptor-ligand complex translocates into the nucleus. nih.gov In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) protein. nih.gov This AHR-ARNT heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. nih.govmdpi.com
Gene Induction: Binding to XREs initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). mdpi.comfrontiersin.org These enzymes are responsible for metabolizing PAHs, which is a critical step in their detoxification and elimination but also in their activation to carcinogenic forms. nih.gov The induction of these enzymes following exposure can be considered a biomarker of effect, indicating that the AhR pathway has been activated. nih.gov
Epidemiological Studies of PAH Mixtures
These studies have consistently demonstrated a link between exposure to PAH-containing mixtures and an increased risk of lung cancer. nih.gov However, attributing these health outcomes to a single component like this compound is challenging due to the presence of numerous other potentially carcinogenic PAHs, including benzo[a]pyrene, chrysene (B1668918), and benz[a]anthracene, as well as other confounding chemical exposures. nih.gov
The assessment of exposure in these studies often relies on biomarkers, such as 1-hydroxypyrene in urine, which indicates general PAH exposure rather than exposure to a specific compound like this compound. nih.gov The inherent limitations of epidemiological studies on PAH mixtures, including unquantified exposure levels and concurrent exposure to other toxic substances, make it difficult to isolate the specific contribution of this compound to the observed health effects. cdc.gov Therefore, while this compound is a component of these hazardous mixtures, its specific role in human disease based on epidemiological evidence remains uncharacterized.
Human Health Risk Characterization and Assessment
A formal human health risk characterization and the establishment of specific toxicity values for this compound have not been extensively documented. The risk assessment of PAHs is a complex process, and for many alkylated PAHs, including this compound, there is a significant lack of sufficient toxicity data to quantify cancer risk or non-cancerous health effects. researchgate.net
Risk assessments for PAHs in contaminated sites often focus on a list of 16 priority parent PAHs identified by the U.S. Environmental Protection Agency (EPA). researchgate.net When dealing with mixtures containing other PAHs like this compound, their risks are sometimes inferred from the parent compounds. For instance, the toxicity of fluoranthene, the parent compound of this compound, has been studied more extensively. The U.S. EPA has classified fluoranthene in Group D, "not classifiable as to human carcinogenicity," due to inadequate data from human and animal studies. ornl.gov For non-cancer effects, a reference dose (RfD) for fluoranthene has been established based on kidney and liver effects observed in animal studies. epa.gov
The challenge in assessing the risk of alkylated PAHs is compounded by the vast number of isomers and the general lack of commercially available standards for toxicological testing. researchgate.net Theoretical considerations based on chemical structure suggest that certain alkylated PAHs may possess mutagenic or tumorigenic properties. researchgate.net However, without specific toxicological data for this compound, its human health risk remains largely unquantified.
Toxicity Data for the Parent Compound, Fluoranthene
| Parameter | Value | Basis | Reference |
|---|---|---|---|
| Oral Reference Dose (RfD) | 0.04 mg/kg/day | Based on nephropathy, liver-weight changes, and hematological changes in animal studies. | ornl.gov |
| Carcinogenicity Classification | Group D (Not Classifiable as to Human Carcinogenicity) | Inadequate human and animal data. | ornl.gov |
Mechanistic Basis of Toxicity
Interaction with Aryl Hydrocarbon Receptor (AhR) and Downstream Effects
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many planar aromatic hydrocarbons. youtube.comyoutube.com Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). youtube.com This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. youtube.com
While direct studies on the interaction of this compound with the AhR are limited, research on other methylated PAHs provides valuable insights. For example, a study on monomethylated phenanthrenes demonstrated that they were two to five times more potent than the parent compound, phenanthrene, in activating the human AhR in a yeast bioassay. nih.gov This suggests that the addition of a methyl group can enhance the affinity of a PAH for the AhR. Given its structure as a methylated PAH, it is plausible that this compound also acts as an AhR agonist.
The activation of the AhR by PAHs is a key initial step in their toxicity. The induction of CYP enzymes can lead to the metabolic activation of these compounds into more toxic and carcinogenic metabolites. youtube.com Furthermore, sustained AhR activation can disrupt normal cellular processes and has been implicated in a range of toxic responses, including immunotoxicity and developmental toxicity. youtube.commdpi.com
Key Genes Regulated by the Aryl Hydrocarbon Receptor
| Gene | Function | Implication in Toxicity |
|---|---|---|
| CYP1A1 | Xenobiotic metabolism | Metabolic activation of PAHs to reactive metabolites. |
| CYP1A2 | Xenobiotic and drug metabolism | Contributes to the metabolic activation of certain procarcinogens. |
| CYP1B1 | Xenobiotic and steroid metabolism | Implicated in the metabolic activation of a wide range of carcinogens. |
| AHRR | AhR Repressor | Negative feedback loop to regulate AhR signaling. |
Role of Metabolic Activation and Reactive Metabolites in Toxicity
The toxicity of many PAHs, including likely this compound, is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic metabolites. nih.gov This biotransformation is primarily carried out by the cytochrome P450 monooxygenases, which are induced upon AhR activation. youtube.com
For the parent compound, fluoranthene, metabolic activation is understood to proceed through several pathways. One major pathway involves the formation of dihydrodiols, which can be further oxidized by P450 enzymes to form highly reactive diol epoxides. nih.gov These diol epoxides are ultimate carcinogens that can covalently bind to cellular macromolecules like DNA, forming DNA adducts. nih.govconsensus.app The formation of these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. nih.govresearchgate.net
It is hypothesized that this compound undergoes a similar metabolic activation process. The presence of the methyl group can influence the regioselectivity of the enzymatic reactions and potentially the reactivity of the resulting metabolites. epa.gov In addition to the diol epoxide pathway, other metabolic routes can lead to the formation of phenols and quinones, which can also be reactive and contribute to toxicity through mechanisms such as the generation of reactive oxygen species (ROS) and oxidative stress. The specific metabolites of this compound and their relative contributions to its toxicity are areas that require further investigation.
General Pathways of PAH Metabolic Activation
| Metabolic Step | Enzymes Involved | Key Metabolites | Toxicological Significance |
|---|---|---|---|
| Oxidation | Cytochrome P450s (e.g., CYP1A1, CYP1B1) | Epoxides, Phenols | Initial step in forming reactive intermediates. |
| Hydration | Epoxide Hydrolase | Dihydrodiols | Precursors to diol epoxides. |
| Further Oxidation | Cytochrome P450s | Diol Epoxides | Highly reactive electrophiles that form DNA adducts. |
Ecotoxicological Impact and Environmental Risk Assessment of 1 Methylfluoranthene
Aquatic Ecotoxicity
The introduction of 1-methylfluoranthene into marine and freshwater environments is a significant concern due to the potential for adverse effects on aquatic life.
Research on the biodegradation products of fluoranthene (B47539) demonstrated varying levels of toxicity to the algae Scenedesmus subspicatus, the bacterium Pseudomonas putida, and the crustaceans Daphnia magna and Thamnocephalus platyurus. nih.gov For instance, fluoranthene was found to be toxic to Daphnia magna, and its primary metabolites also exhibited toxicity to this species. nih.gov In contrast, fluoranthene did not show toxicity to T. platyurus. nih.gov Tests with S. subspicatus showed that most fluoranthene metabolites were significantly less toxic than the parent compound. nih.gov Such studies indicate that the toxicity of fluoranthene and its derivatives can be species-specific. Given that alkylated PAHs can sometimes be more toxic than their parent compounds, it is plausible that this compound could pose a significant risk to sensitive aquatic organisms. chalmers.se
Studies have also shown that the toxicity of PAHs like fluoranthene can be exacerbated by the presence of ultraviolet (UV) light, a phenomenon known as phototoxicity. researchgate.net This is particularly relevant for organisms in the upper layers of the water column.
| Organism | Compound | Observed Effect |
|---|---|---|
| Daphnia magna (Crustacean) | Fluoranthene & Primary Metabolites | Toxic |
| Thamnocephalus platyurus (Crustacean) | Fluoranthene | Not Toxic |
| Scenedesmus subspicatus (Algae) | Fluoranthene Metabolites | Significantly less toxic than parent compound |
| Pseudomonas putida (Bacteria) | Fluoranthene & Primary Metabolites | Resistant |
Whole Effluent Toxicity (WET) testing is a critical component of environmental risk assessment that measures the aggregate toxic effect of a wastewater discharge on aquatic organisms. nih.gov This method is particularly relevant for complex effluents like scrubber water from ships, which are known to contain a mixture of pollutants, including PAHs. norden.org
Exhaust gas cleaning systems, or scrubbers, are used in the maritime industry to reduce sulfur emissions. norden.org The process involves washing the exhaust gases with water, which results in a liquid effluent containing various contaminants, including heavy metals and PAHs. norden.orgresearchgate.net Studies have identified fluoranthene, phenanthrene, and naphthalene (B1677914) among the PAHs present in scrubber washwater. researchgate.net Furthermore, research indicates that alkylated derivatives of these PAHs are often dominant in scrubber effluents and can be more toxic than their parent compounds. chalmers.seresearchgate.netresearchgate.net This strongly suggests the likely presence of this compound in these discharges.
WET tests expose indicator species, such as fish, invertebrates, and algae, to different concentrations of an effluent to determine its acute or chronic toxicity. nih.gov Given the complex and variable composition of scrubber water, WET testing provides a more holistic assessment of its potential impact on marine ecosystems than the chemical analysis of individual components alone.
Bioavailability in Environmental Matrices
The bioavailability of a contaminant refers to the fraction of the total amount of that chemical in the environment that is available for uptake by organisms. mdpi.com For hydrophobic organic compounds like this compound, bioavailability in soil and sediment is a key factor determining its potential for ecotoxicological effects.
PAHs in soil and sediment tend to bind strongly to organic matter and clay particles. mdpi.com This sequestration can reduce their bioavailability over time, a process known as aging. mdpi.com The fraction of a PAH that is readily desorbed from soil or sediment particles is generally considered to be the most bioavailable. nih.gov
The bioavailability of PAHs is influenced by several factors, including the properties of the soil or sediment (e.g., organic carbon content, particle size), the chemical properties of the PAH itself, and the contact time between the contaminant and the environmental matrix. mdpi.com Soil organic matter, particularly its fractional composition (fulvic acids, humic acids, and humins), plays a crucial role in the retention and availability of PAHs. mdpi.com Generally, a higher content of aged, condensed organic matter leads to lower bioavailability. researchgate.net
While specific studies on the bioavailability of this compound are lacking, it is expected to behave similarly to other methylated PAHs. Its bioavailability would likely be low in soils and sediments with high organic carbon content, but it could still be taken up by organisms, particularly those that ingest soil and sediment, leading to bioaccumulation and potential toxicity.
Ecological Risk Characterization and Assessment
The ecological risk characterization for this compound is significantly constrained by the absence of specific ecotoxicological data for this particular compound in published scientific literature. Standard ecotoxicity databases lack specific entries for this compound regarding endpoints such as aquatic toxicity (LC50/EC50), sediment toxicity, or bioaccumulation factors.
In such data-poor situations, a common approach in environmental risk assessment is to use data from a closely related surrogate compound, typically the parent polycyclic aromatic hydrocarbon (PAH), which in this case is fluoranthene. This assessment, therefore, relies on fluoranthene as a proxy to characterize the potential ecological risks of this compound. It is critical to note, however, that alkylated PAHs can exhibit greater toxicity than their parent compounds. Consequently, the risks characterized using fluoranthene data may underestimate the actual environmental risk posed by this compound.
Ecological risk is characterized by comparing the Predicted Environmental Concentration (PEC), which is the expected concentration of the substance in an environmental compartment, with the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects on the ecosystem are unlikely to occur. wikipedia.org The ratio of these two values forms the Risk Quotient (RQ).
Risk Quotient (RQ) = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)
An RQ value greater than 1 indicates a potential for ecological risk, suggesting that the environmental concentration may be high enough to cause adverse effects on organisms.
Ecotoxicity of Fluoranthene (as a Surrogate)
To establish a basis for risk assessment, toxicity data for the surrogate, fluoranthene, have been compiled from various studies.
Aquatic Toxicity
Fluoranthene is toxic to aquatic organisms, with its toxicity significantly increasing in the presence of ultraviolet (UV) radiation—a phenomenon known as phototoxicity. nih.gov Early life stages of aquatic organisms are predicted to be particularly susceptible. nih.gov
Interactive Data Table: Acute and Chronic Aquatic Toxicity of Fluoranthene
| Organism Type | Species | Endpoint | Value (µg/L) | Test Conditions | Reference |
|---|---|---|---|---|---|
| Freshwater Invertebrate | Daphnia magna (Cladoceran) | 48h-LC50 | 1.6 | With UV light | europa.eu |
| Saltwater Invertebrate | Americamysis bahia (Mysid Shrimp) | 96h-LC50 | 40 | - | epa.gov |
| Saltwater Invertebrate | Americamysis bahia (Mysid Shrimp) | Chronic Value | 16 | - | epa.gov |
| Freshwater Fish | - | Acute Toxicity | 3,980 | Lowest observed value | epa.gov |
| Freshwater Alga | Scenedesmus subspicatus | EC50 | 5.0 | Growth inhibition | nih.gov |
Bioaccumulation
Fluoranthene has a high potential to accumulate in the tissues of aquatic organisms. The Bioconcentration Factor (BCF) is a measure of this accumulation potential. A high BCF indicates that organisms can accumulate the chemical to concentrations much higher than that in the surrounding water, leading to potential biomagnification in the food web.
Interactive Data Table: Bioaccumulation of Fluoranthene in Aquatic Organisms
| Organism Type | Species | BCF Value (L/kg) | Reference |
|---|---|---|---|
| Fish | Sunfish | 2,640 - 6,110 | nih.gov |
| Fish | Fathead Minnow (Pimephales promelas) | 3,981 | nih.gov |
| Mollusc | Mya arenaria & Mytilus edulis | Very High | rivm.nl |
| Crustacean | Diporeia spp. & Hyalella azteca | Very High | rivm.nl |
| Mollusc | Crassostrea virginica (Clam) | 10,000 | nih.gov |
Risk Characterization
The risk characterization integrates exposure and effects data to estimate the likelihood of adverse ecological outcomes.
Predicted No-Effect Concentration (PNEC)
The PNEC is a critical value for risk assessment, representing a concentration protective of the ecosystem. It is derived from toxicity data by applying an assessment factor to account for uncertainties. Recent studies have derived PNEC values for several PAHs based on species sensitivity distributions.
Interactive Data Table: Predicted No-Effect Concentrations (PNECs) for Fluoranthene
| Compartment | PNEC Value | Derivation Method | Reference |
|---|---|---|---|
| Freshwater | 0.07602 µg/L | Chronic PNEC based on acute HC10 | nih.gov |
| Marine Water | 0.0063 µg/L | - | europa.eu |
Risk Quotient (RQ) Calculation Example
To illustrate the risk, we can calculate a hypothetical RQ using the derived PNEC and representative environmental concentrations found in monitoring studies. Fluoranthene has been detected in surface waters and sediments at various concentrations. For instance, concentrations in some water supplies have been measured in the range of 2.4 to 94.5 ng/L (or 0.0024 to 0.0945 µg/L). epa.gov Sediment concentrations can be much higher, with reported values ranging from 0.6 to 13.8 µg/g (or 600 to 13,800 µg/kg). epa.gov
Scenario 1: Surface Water
PEC: Using a higher-end detected concentration from monitoring surveys, e.g., 0.0945 µg/L . epa.gov
PNEC: Using the chronic PNEC for freshwater, 0.076 µg/L . nih.gov
RQ = PEC / PNEC = 0.0945 µg/L / 0.076 µg/L ≈ 1.24
Scenario 2: Marine Water
PEC: Using a higher-end detected concentration, e.g., 0.0945 µg/L . epa.gov
PNEC: Using the PNEC for marine water, 0.0063 µg/L . europa.eu
RQ = PEC / PNEC = 0.0945 µg/L / 0.0063 µg/L = 15
In both hypothetical scenarios, the calculated Risk Quotient is greater than 1. The RQ for the marine environment is significantly higher, indicating a high potential for ecological risk from fluoranthene at these concentrations. Given that this compound may be more toxic, the actual risk could be even greater. This assessment underscores the potential for adverse ecological effects in areas contaminated with fluoranthene and, by extension, its alkylated derivatives like this compound. The high bioaccumulation potential further elevates the risk of long-term effects and food web transfer.
Remediation and Management Strategies for 1 Methylfluoranthene Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. It is often considered an environmentally friendly and cost-effective approach for managing PAH-contaminated sites.
The microbial degradation of PAHs, including the four-ring structure of fluoranthene (B47539), is a well-documented process. While specific studies on 1-methylfluoranthene are limited, the principles of PAH bioremediation are directly applicable. The addition of a methyl group can influence the rate and pathway of degradation, but the fundamental mechanisms remain the same.
Microbial Degradation: Numerous bacterial species have been identified with the ability to degrade fluoranthene, the parent compound of this compound. These microbes utilize the PAH as a source of carbon and energy. The degradation is typically initiated by an enzymatic attack, specifically by dioxygenase enzymes, which insert two oxygen atoms into the aromatic ring structure. For fluoranthene, this attack can occur at several positions, such as the C-1,2, C-2,3, and C-7,8 bonds, leading to the formation of various intermediate products that are then funneled into central metabolic pathways. nih.govnih.govuni.lu Genera known to contain fluoranthene-degrading species include Mycobacterium, Pseudomonas, and Bacillus. nih.govuni.lunih.gov For instance, Mycobacterium vanbaalenii PYR-1 has been shown to metabolize fluoranthene through multiple pathways initiated by dioxygenase attacks. nih.gov
Biostimulation: This strategy involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. Since the necessary microbes are often already present at a contaminated site, providing them with essential nutrients, electron acceptors (like oxygen), and optimizing conditions such as pH and temperature can significantly enhance the rate of degradation. For PAHs, the addition of nitrogen and phosphorus is a common biostimulation technique.
Bioaugmentation: This approach involves the introduction of specific, pre-selected microorganisms or microbial consortia with known PAH-degrading capabilities to a contaminated site. nih.gov This is particularly useful when the indigenous microbial population lacks the required degradative capacity or is present in insufficient numbers. Studies have shown that microbial consortia, where different species perform complementary metabolic functions, can be more effective at degrading complex mixtures of PAHs than single strains. nih.gov For example, a bacterial consortium isolated from mangrove sediments showed high efficiency in degrading various PAHs. sigmaaldrich.com
Table 1: Overview of Bioremediation Technologies for PAH Contamination
| Technology | Description | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Microbial Degradation | Utilization of microorganisms to break down contaminants. | Microbes use PAHs as a carbon source, initiating degradation via enzymatic pathways (e.g., dioxygenases). nih.govuni.lu | Presence of competent microbial populations and bioavailability of the contaminant. |
| Biostimulation | Enhancement of indigenous microbial activity. | Addition of nutrients (N, P), oxygen, and optimization of pH/temperature to boost native microbial populations. sigmaaldrich.com | Requires the presence of indigenous degraders; effectiveness depends on site conditions. |
| Bioaugmentation | Introduction of external microbial strains or consortia. | Inoculation with specialized microbes to supplement or replace the degradative capacity of the native population. nih.gov | Potential for competition between introduced and native microbes; requires careful selection of strains. sigmaaldrich.com |
Physical and Chemical Remediation Techniques
When biological methods are too slow or infeasible due to high contaminant concentrations or unfavorable environmental conditions, physical and chemical techniques are employed. These methods are generally faster but can be more costly and disruptive.
Excavation: One of the most direct and historically common methods for dealing with highly contaminated soil is physical removal. The contaminated soil is excavated and transported to a designated facility for treatment or secure disposal in a specialized landfill. fishersci.be This approach is effective for source removal but can be expensive and simply transfers the problem to another location unless coupled with a treatment technology. At the Federal Creosote (B1164894) Superfund site in New Jersey, excavation was the preferred alternative for areas heavily contaminated with PAHs. wikipedia.org
Slurry Phase Treatment: This is an ex-situ (off-site or above-ground) technology that involves mixing the excavated contaminated soil with water to form a slurry within a bioreactor. nih.gov This process increases the contact between the contaminants, microorganisms, and added nutrients, enhancing the degradation rate. The controlled environment of the bioreactor allows for optimization of temperature, pH, and oxygen levels. Slurry phase bioreactors have proven effective for treating soils contaminated with a range of PAHs. nih.govumweltprobenbank.de The efficacy of this method can be further improved by using surfactants to increase the desorption of hydrophobic compounds like this compound from soil particles, making them more bioavailable for microbial degradation. umweltprobenbank.de
The primary goal of remediation is often the removal or treatment of the contaminant source zone to prevent further migration and long-term environmental impact. The technologies described above are key strategies for achieving this.
Excavation and Off-Site Treatment: As a definitive source removal method, excavation ensures that the bulk of the contaminant mass is removed from the site, preventing ongoing leaching into groundwater or exposure at the surface. wikipedia.org
Soil Washing/Solvent Extraction: This physical process uses water, sometimes with additives like surfactants or co-solvents, to scrub contaminants from the soil. The resulting concentrated contaminant stream is then treated, and the cleaned soil can potentially be returned to the site.
Thermal Desorption: This technique involves heating the excavated soil to a temperature high enough to volatilize the PAHs. The vaporized contaminants are then collected and treated, typically by incineration or condensation.
In-Situ Chemical Oxidation (ISCO): This method involves injecting chemical oxidants like ozone, permanganate, or Fenton's reagent directly into the contaminated source zone to destroy the PAHs in place. nih.gov This avoids the costs and risks associated with excavation.
Table 2: Comparison of Physical and Chemical Soil Treatment Technologies
| Technology | Description | Advantage | Disadvantage |
|---|---|---|---|
| Excavation | Physical removal of contaminated soil for off-site treatment or disposal. fishersci.bewikipedia.org | Rapid and complete removal of the contaminant source from the site. | High cost, disruptive to the site, and may transfer liability. |
| Slurry Phase Treatment | Mixing excavated soil with water in a bioreactor to enhance biodegradation. nih.gov | Faster and more controlled than in-situ bioremediation; enhances bioavailability. umweltprobenbank.de | Requires excavation; involves significant material handling and dewatering. |
| Thermal Desorption | Heating soil to volatilize contaminants for collection and treatment. | Effective for a wide range of organic contaminants, including high-molecular-weight PAHs. | Energy-intensive; potential for air emissions if not properly controlled. |
| In-Situ Chemical Oxidation | Injecting chemical oxidants into the subsurface to destroy contaminants. nih.gov | Treats contaminants in place, minimizing site disruption; can be rapid. | Potential for incomplete treatment and mobilization of other contaminants like heavy metals. |
Regulatory Frameworks and Environmental Monitoring
The management of sites contaminated with this compound is guided by a framework of environmental regulations that typically address PAHs as a group. Monitoring is essential to assess the extent of contamination, guide remediation efforts, and verify their success.
Environmental monitoring programs are crucial for managing the risks associated with PAH contamination. These programs are designed to determine the concentration and distribution of contaminants in various environmental media, such as soil, water, sediment, and biota.
The objectives of a monitoring program typically include:
Site Characterization: Defining the extent and magnitude of contamination to inform risk assessments and remediation plans.
Trend Analysis: Tracking contaminant levels over time to assess the effectiveness of remediation efforts or natural attenuation. sigmaaldrich.com
Compliance: Ensuring that contaminant concentrations meet regulatory standards set to protect human health and the environment.
International bodies and national programs, such as the OSPAR Coordinated Environmental Monitoring Programme (CEMP) in the North-East Atlantic, mandate the regular monitoring of PAHs in marine sediments and biota to assess the health of the marine environment. sigmaaldrich.com These programs rely on standardized sampling and analytical methods to ensure data quality and comparability across different regions and time periods.
Table 3: Commonly Monitored Priority Polycyclic Aromatic Hydrocarbons
| Compound Name | Typical Reason for Monitoring |
|---|---|
| Naphthalene (B1677914) | High mobility in water, indicator of fresh petroleum contamination. |
| Acenaphthene | Priority pollutant listed by U.S. EPA and EU. |
| Phenanthrene | Abundant in creosote and other sources; often used in degradation studies. |
| Anthracene | Isomer of phenanthrene, monitored as a key PAH. |
| Fluoranthene | Parent compound of this compound; a U.S. EPA and EU priority pollutant. |
| Pyrene | Often found at high concentrations; used as an indicator of combustion sources. |
| Benzo[a]anthracene | Known animal carcinogen; U.S. EPA priority pollutant. |
| Chrysene (B1668918) | Isomer of benzo[a]anthracene; suspected carcinogen. |
| Benzo[b]fluoranthene | Known animal carcinogen; U.S. EPA priority pollutant. |
| Benzo[k]fluoranthene | Known animal carcinogen; U.S. EPA priority pollutant. |
| Benzo[a]pyrene | Potent carcinogen, often used as a marker for the toxicity of the PAH mixture. |
| Indeno[1,2,3-cd]pyrene | Suspected carcinogen; U.S. EPA priority pollutant. |
| Benzo[g,h,i]perylene | Indicator of combustion from vehicle exhaust. |
Future Research Directions and Knowledge Gaps for 1 Methylfluoranthene
Elucidation of Complex Mixture Toxicity Involving Alkylated PAHs
PAHs in the environment seldom exist in isolation, typically occurring as complex mixtures of hundreds of compounds, including numerous alk-PAHs. researchgate.netcdc.gov A significant knowledge gap is the understanding of the toxicological interactions of 1-methylfluoranthene within these mixtures. Research has shown that risk assessments based solely on the 16 priority PAHs often underestimate the total contamination load and overlook potent contaminants. usask.ca Furthermore, some studies suggest that alkylated PAHs may pose a greater threat to the environment and human health than their parent compounds. researchgate.net
Future research must focus on the following:
Additive and Synergistic Effects: Studies are needed to determine whether the toxicity of this compound in combination with other PAHs (both parent and alkylated) is additive, synergistic, or antagonistic. The concentration addition model has been shown to be a potentially accurate predictor for mixtures of chemicals with similar modes of action, and its applicability to complex alk-PAH mixtures warrants further investigation. usask.ca
Variable Mixture Compositions: The composition of PAH mixtures varies significantly depending on the source (e.g., petrogenic vs. pyrogenic). researchgate.net Research should investigate how the relative toxicity of this compound changes within these different mixture profiles. For instance, methylated derivatives have been found to be more potent than their parent compounds in activating the aryl hydrocarbon receptor (AhR), a key step in initiating toxic effects. usask.ca
Comprehensive Understanding of Long-Term Environmental Fate and Bioaccumulation Dynamics
The long-term behavior of this compound in various environmental compartments is not fully understood. While its parent compound, fluoranthene (B47539), is known to be persistent and has a high potential for bioaccumulation, specific data for the methylated form is scarce. umweltprobenbank.de A comprehensive assessment of environmental fate is complex, involving multiple tiers of testing to understand degradation, mobility, and accumulation. criver.com
Key areas for future investigation include:
Persistence and Degradation: Research is needed to quantify the persistence of this compound in soil, sediment, and water under various environmental conditions. This includes studying its susceptibility to abiotic degradation processes like photolysis and hydrolysis, as well as biotic degradation by microorganisms. epa.gov The presence of an alkyl group may alter the degradation rate compared to the parent fluoranthene.
Bioaccumulation and Trophic Transfer: There is a need for studies to determine the bioaccumulation potential of this compound in different organisms and its potential for biomagnification through food webs. oup.comny.gov Dreissenid mussels, for example, are effective bioindicators for contaminant monitoring due to their limited capacity to metabolize many contaminants. oup.com Understanding how this compound is taken up, distributed, and potentially metabolized by various species is critical for ecological risk assessment.
Mobility and Transport: The physical and chemical properties of this compound influence its movement and partitioning in the environment. Research should focus on its sorption to soil and sediment particles, its water solubility, and its potential for long-range atmospheric transport. epa.gov These factors determine its distribution and the potential for widespread environmental contamination. ny.gov
Development of Novel and Specific Biomarkers for Alkylated PAH Exposure
A major challenge in assessing human and wildlife exposure to specific PAHs is the lack of specific biomarkers. nih.gov While metabolites like 1-hydroxypyrene (B14473) are used to monitor general PAH exposure, they are not specific to any particular source or individual compound. nih.gov Given that alkylated PAHs are abundant in sources like crude oil, developing specific biomarkers is essential for accurate exposure assessment and understanding potential health risks. researchgate.net
Future research should prioritize:
Identification of Unique Metabolites: Studies are needed to identify unique metabolites of this compound in biological matrices such as urine and blood. This involves investigating the metabolic pathways of alkylated PAHs, which are currently not as well-studied as those of their non-substituted counterparts. researchgate.net
Polycyclic Aromatic Acids (PAAs) as Biomarkers: Recent research has identified PAAs as potential biomarkers for alkyl PAH exposure in fish, a finding that needs to be explored further. uib.no Investigating whether specific PAAs are formed from the metabolism of this compound in various species, including humans, could provide a highly specific tool for exposure assessment. uib.no
DNA and Protein Adducts: PAHs can form adducts with DNA and proteins, which can serve as biomarkers of a biologically effective dose. researchgate.net Research should aim to identify and quantify specific adducts formed from this compound metabolites to provide a more direct measure of potential harm.
Advancements in Remediation Technologies for Alkylated Fluoranthene Contamination
Soils and sediments contaminated with PAHs, including this compound, pose a significant environmental challenge. nih.gov While various remediation technologies exist, their effectiveness for alkylated PAHs is an area requiring further research. These technologies can be broadly categorized as physical, chemical, and biological. frontiersin.org
Future research directions include:
Enhanced Bioremediation: Bioremediation utilizes microorganisms to break down contaminants. uliege.be Research should focus on identifying and engineering microbial strains with enhanced capabilities to degrade this compound and other alkylated PAHs, which may be more recalcitrant than their parent compounds. Phytoremediation, which uses plants and their associated microbes, has also shown promise for degrading alkylated PAHs in crude oil-contaminated soil and warrants further study. researchgate.net
Optimization of Chemical Oxidation: Chemical oxidation techniques, such as those using Fenton's reagent or persulfate, can degrade PAHs. nih.gov However, these processes can create transformation products that may also be toxic. Future work should focus on optimizing these technologies to ensure complete mineralization of this compound and minimizing the formation of harmful byproducts.
Surfactant-Enhanced Remediation: The low bioavailability of sorbed PAHs can limit the effectiveness of remediation. nih.gov The use of surfactants to increase the solubility and availability of compounds like this compound for microbial degradation or chemical oxidation is a promising area that requires more research to optimize its application for alkylated PAHs. nih.gov
Novel Thermal Technologies: Thermal remediation methods, such as steam-enhanced extraction, have been used to degrade PAHs in contaminated soil. nih.gov Further investigation is needed to assess the efficacy and byproducts of such technologies when applied to soils contaminated specifically with alkylated fluoranthenes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Alkylated Fluoranthene Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or toxicological activity. chalmers.sebiolscigroup.us For many alkylated PAHs, including derivatives of this compound, experimental toxicity data is scarce. nih.gov QSAR models provide a means to fill these data gaps and prioritize chemicals for further testing.
Key areas for future QSAR research include:
Model Development and Validation: There is a critical need to develop and validate robust QSAR models specifically for alkylated PAHs. These models should be able to predict various toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity. mdpi.comnih.gov
Descriptor Calculation: The accuracy of a QSAR model depends on the molecular descriptors used to represent the chemical structure. Research should focus on identifying the most relevant quantum chemical and structural descriptors that capture the toxicological properties of alkylated fluoranthene derivatives. biolscigroup.us
Expanding Applicability Domains: Current QSAR models are often developed for specific chemical classes. chalmers.se Future work should aim to expand the applicability domain of these models to accurately predict the toxicity of a wider range of alkylated fluoranthene derivatives and other complex alk-PAHs.
Integration with Mixture Toxicity: Advanced QSAR models could be developed to not only predict the toxicity of individual compounds but also to help predict the toxicity of complex mixtures containing this compound and other PAHs, aiding in more accurate environmental risk assessments. chalmers.senih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1-Methylfluoranthene in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or methylation of fluoranthene derivatives under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment is conducted via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection . For novel derivatives, X-ray crystallography may be employed to resolve stereochemical ambiguities.
Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred due to its sensitivity and specificity for polycyclic aromatic hydrocarbons (PAHs). Internal standards (e.g., deuterated analogs like this compound-d10) are critical for correcting matrix effects . For complex matrices (e.g., diesel particulate matter), tandem mass spectrometry (MS/MS) enhances selectivity. Quantitation limits are typically in the µg/L range for liquid samples and ng/g for solids, validated against certified reference materials (CRMs) such as NIST SRM 1650b .
Q. How is this compound detected and monitored in environmental matrices, and what are its primary sources?
- Methodological Answer : Environmental monitoring employs solid-phase extraction (SPE) for water samples and Soxhlet extraction for sediments/particulates, followed by GC-MS analysis. Principal sources include incomplete combustion of organic matter (e.g., vehicular emissions, industrial processes). Isomer-specific profiling (e.g., differentiating this compound from 3-Methylfluoranthene) is essential for source apportionment studies .
Advanced Research Questions
Q. What challenges arise in resolving structural isomers of this compound, and how can they be addressed experimentally?
- Methodological Answer : Isomeric differentiation (e.g., 1- vs. 3-Methylfluoranthene) requires advanced chromatographic separation, such as reverse-phase HPLC with phenyl-modified stationary phases. Retention indices and fragmentation patterns in MS/MS provide additional discrimination. Computational modeling (e.g., density functional theory) predicts thermodynamic stability and reaction pathways, aiding in isomer identification .
Q. How should researchers address contradictions in reported toxicity data for this compound across studies?
- Methodological Answer : Discrepancies often stem from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or metabolite profiling. Meta-analyses should standardize data using effect size metrics (e.g., IC50, EC50) and assess confounding factors (e.g., solvent carriers, cell line variability). Reproducibility requires adherence to OECD guidelines for ecotoxicological assays .
Q. What experimental designs are optimal for studying the photodegradation of this compound in aquatic systems?
- Methodological Answer : Simulated sunlight exposure systems with controlled UV intensity (e.g., 300–400 nm) are used to study photolysis kinetics. Reaction intermediates are tracked via liquid chromatography (LC)-Orbitrap MS. Quantum yield calculations and radical scavenger experiments (e.g., using tert-butanol for hydroxyl radical inhibition) elucidate degradation pathways .
Q. How can bioaccumulation potential of this compound be modeled in food chains?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate octanol-water partition coefficients (log Kow) and biotransformation rates. Field validation involves trophic magnification factors (TMFs) derived from apex predator tissue analysis (e.g., fish liver, bird eggs) .
Q. What spectroscopic techniques best differentiate this compound from co-eluting PAHs in complex mixtures?
- Methodological Answer : Synchronous fluorescence spectroscopy (SFS) exploits Stokes shifts for PAH discrimination. Two-dimensional NMR (e.g., COSY, NOESY) resolves overlapping proton signals in mixtures. For real-time analysis, laser-induced fluorescence (LIF) coupled with capillary electrophoresis offers rapid isomer identification .
Methodological Best Practices
- Data Validation : Use CRMs (e.g., NIST SRM 1650b) for instrument calibration and recovery studies .
- Statistical Reporting : Include confidence intervals for toxicity endpoints (e.g., LC50) and ANOVA for inter-group comparisons .
- Ethical Compliance : Adhere to institutional review protocols for ecotoxicological studies involving live organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
